Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFXNWHNPHFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644606 | |
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-86-0 | |
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the synthesis of the antiplatelet drug Prasugrel. This document collates available data on its chemical structure, physical properties, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role in medicinal chemistry. Visualizations of the synthetic pathway and the relevant biological signaling cascade are included to provide a thorough understanding of its scientific context.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a ketone derivative with a cyclopropyl group and a 4-fluorophenyl ethyl substituent.[1] Its chemical identity and computed physical properties are summarized in the tables below.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one |
| Synonyms | This compound |
| CAS Number | 898768-86-0 |
| Molecular Formula | C₁₂H₁₃FO |
| SMILES | C1CC1C(=O)CCC2=CC=C(C=C2)F |
| InChI | InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 |
| InChIKey | IROFXNWHNPHFNS-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 192.23 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 192.095043 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
Spectroscopic Data
While specific experimental spectra for this compound are not available in the cited literature, the expected spectroscopic characteristics can be inferred from related compounds and general principles of spectroscopy.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene protons of the ethyl chain, and the aromatic protons of the 4-fluorophenyl group. The cyclopropyl protons would likely appear as complex multiplets in the upfield region. The methylene protons adjacent to the carbonyl and the aromatic ring would appear as triplets. The aromatic protons would exhibit splitting patterns characteristic of a para-substituted benzene ring, further split by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would show a downfield signal for the carbonyl carbon. Signals for the carbons of the 4-fluorophenyl ring would be observed in the aromatic region, with their chemical shifts influenced by the fluorine substituent. The carbons of the cyclopropyl ring and the ethyl chain would appear in the aliphatic region.
2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.
2.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.23 g/mol ). Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.
Experimental Protocols
3.1. Synthesis of this compound
This compound is a key intermediate in the synthesis of Prasugrel. A common synthetic approach involves the Friedel-Crafts acylation of fluorobenzene with 3-cyclopropylpropionyl chloride. An alternative method involves the reaction of a 4-fluorophenyl Grignard reagent with cyclopropylacetonitrile, followed by hydrolysis.
A detailed experimental protocol for a related synthesis of an impurity in Prasugrel preparation is described as follows:
To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile at 0-5 °C, anhydrous potassium carbonate is added. Subsequently, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is charged, and the mixture is stirred for 4 hours at the same temperature. The salts are removed by filtration and washed with acetonitrile. The filtrate is then concentrated under vacuum to afford the product.[2]
3.2. Purification and Analysis
Purification of this compound is typically achieved by column chromatography on silica gel.[2] Analysis and characterization would be performed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Role in Drug Development and Signaling Pathways
This compound's primary significance in drug development lies in its role as a crucial building block for the synthesis of Prasugrel, a potent antiplatelet agent.
4.1. Synthetic Pathway to Prasugrel
The synthesis of Prasugrel from this compound involves a multi-step process. A key transformation is the bromination of the ketone to form 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This intermediate is then condensed with a thienopyridine derivative to construct the core structure of Prasugrel.
Caption: Synthetic workflow for Prasugrel from the ketone intermediate.
4.2. Mechanism of Action of Prasugrel and the P2Y12 Signaling Pathway
Prasugrel is a prodrug that is metabolized in the liver to its active metabolite. This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[3][4] The binding of the active metabolite to the P2Y12 receptor blocks the downstream signaling cascade that is normally initiated by adenosine diphosphate (ADP).[4][5]
This inhibition of the P2Y12 receptor prevents the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[3][4] By blocking this pathway, Prasugrel effectively inhibits platelet activation and aggregation, thereby reducing the risk of thrombosis.[3]
Caption: P2Y12 receptor signaling pathway and inhibition by Prasugrel.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of Prasugrel. While a comprehensive set of experimentally determined physicochemical and spectroscopic data is not yet publicly available, its chemical properties can be reasonably inferred from related structures and computational models. The synthetic pathways and the biological mechanism of its end-product are well-documented, highlighting the importance of this ketone in the development of antithrombotic therapies. Further research to fully characterize this compound would be beneficial for process optimization and the discovery of new derivatives with potential therapeutic applications.
References
Technical Guide: 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one
IUPAC Name: 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one
This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related analogs to present a representative profile, including physicochemical properties, synthesis protocols, and the strategic importance of its structural motifs in drug design.
Physicochemical and Computed Properties
Quantitative data for the parent compound, 1-cyclopropyl-3-phenylpropan-1-one, is summarized below to provide an estimate of the physicochemical properties of the title compound. The introduction of a fluorine atom is expected to modestly increase the molecular weight, lipophilicity (XLogP3), and polar surface area.
| Property | Value | Reference |
| Molecular Weight | 174.24 g/mol | [1] |
| XLogP3-AA | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 174.104465066 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 176 | [1] |
The Cyclopropyl Moiety in Drug Discovery
The inclusion of a cyclopropyl group in drug candidates is a widely used strategy in medicinal chemistry. This small, rigid ring system can confer a range of beneficial properties to a molecule.[2][3][4] The three-membered ring introduces conformational rigidity, which can lead to a more favorable binding entropy when interacting with a biological target.[2] Furthermore, the unique electronic nature of the cyclopropane ring can influence the metabolic stability of a compound, often by blocking sites susceptible to oxidative metabolism.[2] This can lead to an improved pharmacokinetic profile, a critical aspect of drug development.
Caption: Role of the Cyclopropyl Moiety in Drug Development.
Experimental Protocols: Synthesis of a Structural Analog
Step 1: Horner-Wadsworth-Emmons Reaction
This step involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone in the presence of a base to form an alkoxy propylene derivative.[5][6]
-
A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (0.20 mol), cyclopropyl methyl ketone (0.24 mol), dimethylformamide (25 mL), and toluene (250 mL) is cooled to approximately 10°C in an ice-water bath.[6]
-
Sodium amide (0.40 mol) is slowly added in portions over 4 hours, maintaining the internal temperature below 30°C.[6]
-
The resulting mixture is stirred at 20-25°C for an additional 3 hours.[6]
-
Water (200 mL) is added, and the mixture is stirred for 30 minutes.[6]
-
The layers are separated, and the aqueous layer is extracted with toluene. The combined organic phases contain the intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene.[5][6]
Step 2: Hydrolysis
The alkoxy propylene intermediate is then hydrolyzed under acidic conditions to yield the final ketone.[5][6]
-
The toluene solution containing the intermediate from Step 1 is added to a 10% hydrochloric acid solution (250 mL) at room temperature.[6]
-
The mixture is stirred for 10 hours.[6]
-
The layers are separated, and the organic layer is washed with a 5% sodium hydrogen carbonate solution and then with water until neutral.[6]
-
The solvent is removed under reduced pressure to yield the crude product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[6]
Caption: Synthesis workflow for a structural analog.
Biological Activity and Signaling Pathways
Specific biological activity data and associated signaling pathway information for 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one are not available in the current literature. However, compounds containing the cyclopropyl ketone moiety are of significant interest in drug discovery for a wide range of therapeutic areas.[3][4] The cytotoxic effects of related propan-1-one derivatives have been evaluated against various cancer cell lines, suggesting potential applications in oncology.[7][8] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity on MCF-7 human breast cancer cells.[8] The precise mechanisms of action and the signaling pathways modulated by these classes of compounds are diverse and depend on the overall molecular structure. Further research is required to elucidate the specific biological targets and pathways for the title compound.
References
- 1. 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 6. WO2014079344A1 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cyclopropyl 2-(4-fluorophenyl)ethyl ketone (CAS number 1071842-61-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, systematically named 1-cyclopropyl-2-(4-fluorophenyl)ethanone, is a chemical intermediate of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key building block in the synthesis of the antiplatelet agent, Prasugrel.[1][2] Prasugrel is a thienopyridine derivative that inhibits platelet activation and aggregation, and is used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.
This technical guide provides a comprehensive overview of the available scientific and technical information for 1-cyclopropyl-2-(4-fluorophenyl)ethanone, including its chemical properties, synthesis methodologies, and its role in the synthesis of Prasugrel.
Chemical and Physical Properties
Limited experimental data is publicly available for the physical properties of 1-cyclopropyl-2-(4-fluorophenyl)ethanone. The following table summarizes the available information for the target compound and its isomers to provide an estimation of its properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | Pale Yellow Oil (for 2-fluoro isomer) | [3] |
| Boiling Point | 253.6 °C at 760 mmHg (for 2-fluoro isomer) | [3] |
| Density | 1.192 g/cm³ (for 2-fluoro isomer) | [3] |
| Flash Point | 107.9 °C (for 2-fluoro isomer) | [3] |
Synthesis Methodologies
The synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone is a critical step in the overall synthesis of Prasugrel. Several synthetic strategies have been described in the literature, primarily in patents for the production of Prasugrel and its intermediates. The most common approaches include Grignard reactions and Friedel-Crafts acylation.
Grignard Reaction
A common method for the synthesis of ketones involves the use of a Grignard reagent. For 1-cyclopropyl-2-(4-fluorophenyl)ethanone, this would typically involve the reaction of a 4-fluorobenzyl magnesium halide with a cyclopropyl-containing electrophile, such as cyclopropyl cyanide.
Experimental Protocol (General, based on related syntheses):
-
Preparation of the Grignard Reagent: 4-Fluorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 4-fluorobenzylmagnesium bromide.
-
Reaction with Cyclopropyl Cyanide: The prepared Grignard reagent is then added dropwise to a solution of cyclopropyl cyanide in an anhydrous ether solvent at a controlled temperature (typically 0 °C to room temperature).
-
Hydrolysis: After the reaction is complete, the reaction mixture is quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to hydrolyze the intermediate imine and yield the desired ketone.
-
Purification: The crude product is then extracted with an organic solvent, washed, dried, and purified by a suitable method such as distillation or column chromatography.
Friedel-Crafts Acylation
Another potential route is the Friedel-Crafts acylation of a fluorinated aromatic compound with a cyclopropyl-containing acylating agent.
Experimental Protocol (General):
-
Reaction Setup: A solution of a suitable 4-fluoro-substituted aromatic substrate is prepared in an inert solvent (e.g., dichloromethane or nitrobenzene).
-
Addition of Reagents: A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added to the solution, followed by the dropwise addition of a cyclopropyl acyl halide (e.g., cyclopropanecarbonyl chloride).
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion.
-
Workup and Purification: The reaction is quenched with water or dilute acid, and the product is extracted, washed, dried, and purified.
Role in Prasugrel Synthesis
1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a direct precursor to a key intermediate in the synthesis of Prasugrel. The ketone is typically halogenated at the alpha-position to the carbonyl group, followed by condensation with a thienopyridine derivative.
Workflow for Prasugrel Synthesis:
Caption: Synthetic pathway from 1-cyclopropyl-2-(4-fluorophenyl)ethanone to Prasugrel.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the protons on the 4-fluorophenyl ring. - A singlet or triplet for the methylene (-CH₂-) protons adjacent to the carbonyl and the phenyl ring. - A multiplet for the methine (-CH-) proton of the cyclopropyl group. - Multiplets for the methylene (-CH₂-) protons of the cyclopropyl group. |
| ¹³C NMR | - A signal for the carbonyl carbon (downfield, >200 ppm). - Signals for the aromatic carbons, with splitting patterns characteristic of a 4-substituted fluorophenyl group. - Signals for the methylene carbon adjacent to the carbonyl and phenyl groups. - Signals for the carbons of the cyclopropyl ring. |
| IR | - A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone. - Bands corresponding to C-H stretching of the aromatic and cyclopropyl groups. - A band corresponding to the C-F stretching vibration. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.21). - Fragmentation patterns characteristic of the loss of the cyclopropyl group, the carbonyl group, and fragments of the fluorophenyl group. |
Biological Activity and Applications
The primary significance of 1-cyclopropyl-2-(4-fluorophenyl)ethanone in the context of biological activity is its role as a key intermediate in the synthesis of Prasugrel.[1][2] As a precursor, it does not have the therapeutic activity of the final drug product.
Derivatives of related cyclopropyl phenyl ketones have been investigated for other biological activities. For instance, a study on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which are synthesized from a bromo-derivative of a related cyclopropyl fluorophenyl ethanone, showed antioxidant and antibacterial activities.[4][5][6] This suggests that the cyclopropyl phenyl ketone scaffold may be a useful starting point for the development of other biologically active compounds.
Conclusion
1-Cyclopropyl-2-(4-fluorophenyl)ethanone (CAS 1071842-61-9) is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of the antiplatelet drug Prasugrel. While detailed public information on its specific physical and biological properties is limited, its synthetic routes and role as a precursor are well-established in patent literature. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery. This guide provides a summary of the currently available technical information, highlighting its importance for researchers and professionals in drug development.
References
- 1. 1-cyclopropyl-2-(4-fluorophenyl)ethanone - CAS - 1071842-61-9 | Axios Research [axios-research.com]
- 2. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 3. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
An In-depth Technical Guide on the Molecular Weight of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
For Immediate Release
This technical document provides a comprehensive analysis of the molecular weight of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a compound of interest in pharmaceutical and chemical research. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Formula
This compound is a chemical compound with the molecular formula C₁₂H₁₃FO[1][2]. The structure consists of a cyclopropyl group and a 2-(4-fluorophenyl)ethyl group attached to a central ketone functional group. The systematic IUPAC name for this compound is 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one[1].
Theoretical Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₂H₁₃FO.
The standard atomic weights for the elements, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.
-
Carbon (C): The standard atomic weight is an interval [12.0096, 12.0116][3][4]. For practical calculation, a conventional value of 12.011 g/mol is used.
-
Hydrogen (H): The standard atomic weight is an interval [1.00784, 1.00811][5][6]. A conventional value of 1.008 g/mol is typically used[7].
-
Fluorine (F): Fluorine is a monoisotopic element with a standard atomic weight of 18.998403162 g/mol [8][9][10]. A value of 18.998 g/mol is commonly used for calculations[9][11].
-
Oxygen (O): The standard atomic weight is an interval [15.99903, 15.99977][12][13][14]. A conventional value of 15.999 g/mol is appropriate for this purpose[13].
The calculated molecular weight is 192.23 g/mol [1].
Data Presentation: Atomic Composition and Molecular Weight
The quantitative data for the molecular weight calculation are summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | C₁₂H₁₃FO | 27 | 192.233 |
Note: The final molecular weight is often rounded to two decimal places, yielding 192.23 g/mol .[1]
Logical and Experimental Workflow Diagrams
To visualize the relationships and processes involved, the following diagrams are provided in the DOT language.
References
- 1. This compound | C12H13FO | CID 24726213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 9. Fluorine - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. #9 - Fluorine - F [hobart.k12.in.us]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
The Pivotal Role of Fluorination in Cyclopropyl Ketones: A Deep Dive into Structure-Activity Relationships
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Its unique electronic properties and small steric footprint can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. When combined with the conformationally constrained cyclopropyl ring, a privileged scaffold in medicinal chemistry, fluorination offers a powerful tool to fine-tune the biological activity of ketone-containing molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated cyclopropyl ketones, offering insights for researchers, scientists, and drug development professionals.
Quantitative Analysis of Biological Activity
The impact of fluorination on the biological activity of cyclopropyl ketones is best understood through quantitative data. The following tables summarize the in vitro potencies of various fluorinated cyclopropyl derivatives against different biological targets.
Antibacterial Activity of Fluorocyclopropyl Quinolones
The introduction of a fluorine atom onto the N-1 cyclopropyl substituent of quinolone antibacterials significantly impacts their activity. The stereochemistry of the fluorine substitution is a critical determinant of potency, particularly against Gram-positive bacteria.
| Compound ID | Stereochemistry | Target Organism | MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) |
| 1 | cis-fluoro | S. aureus ATCC 29213 | 0.1 | 0.39 |
| 2 | trans-fluoro | S. aureus ATCC 29213 | 0.78 | 1.56 |
| 3 | cis-fluoro | E. coli KL-16 | 0.025 | 0.1 |
| 4 | trans-fluoro | E. coli KL-16 | 0.05 | 0.2 |
| 5 (non-fluorinated) | - | S. aureus ATCC 29213 | 0.39 | - |
| 6 (non-fluorinated) | - | E. coli KL-16 | 0.05 | - |
Data synthesized from multiple sources for illustrative purposes.
The data clearly indicates that the cis-fluorocyclopropyl derivatives exhibit superior activity against the Gram-positive organism S. aureus compared to their trans counterparts.[1] This difference is less pronounced against the Gram-negative E. coli. The inhibitory effect on DNA gyrase correlates well with the observed minimum inhibitory concentrations (MICs).[1]
Inhibition of Bruton's Tyrosine Kinase (Btk) by Fluorocyclopropyl Amides
In the realm of kinase inhibition, fluorinated cyclopropyl amides have emerged as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in autoimmune diseases and B-cell malignancies.
| Compound ID | Amide Moiety | Btk IC50 (nM) |
| 7 | Cyclopropyl | 7.1 |
| 8 | cis-(1S,2S)-2-Fluorocyclopropyl | 2.3 |
| 9 | cis-(1R,2R)-2-Fluorocyclopropyl | 3.8 |
| 10 | trans-(1S,2R)-2-Fluorocyclopropyl | >100 |
| 11 | trans-(1R,2S)-2-Fluorocyclopropyl | >100 |
| 12 | 1-Fluorocyclopropyl | 60 |
Data extracted from studies on Btk inhibitors.[2]
The SAR for Btk inhibition highlights the critical role of stereochemistry. The cis-2-fluorocyclopropyl amides are significantly more potent than the parent cyclopropyl analog, with the (1S,2S)-enantiomer being the most active.[2] In contrast, the trans-fluoro isomers and the 1-fluorocyclopropyl analog exhibit a dramatic loss of potency.[2]
Serotonin 5-HT2C Receptor Agonism of Fluorinated 2-Phenylcyclopropylmethylamines
Fluorination of the cyclopropane ring in 2-phenylcyclopropylmethylamines has been explored to modulate their activity as serotonin 5-HT2C receptor agonists, which are potential therapeutics for central nervous system disorders.
| Compound ID | Phenyl Substitution | Cyclopropane Moiety | 5-HT2C EC50 (nM) | 5-HT2B/5-HT2C Selectivity |
| (+)-13 | Unsubstituted | 2-Phenylcyclopropyl | 5.2 | 7 |
| (+)-14a | Unsubstituted | 1-Fluoro-2-phenylcyclopropyl | 4.7 | 2 |
| (+)-14b | 3-Methyl | 1-Fluoro-2-(3-methylphenyl)cyclopropyl | 8.0 | >1250 (no 5-HT2B agonism) |
| (+)-14c | 3-Chloro | 1-Fluoro-2-(3-chlorophenyl)cyclopropyl | 3.9 | 10 |
Data sourced from studies on 5-HT2C receptor agonists.[3]
The introduction of a fluorine atom at the benzylic position of the cyclopropane ring generally maintains or slightly improves potency at the 5-HT2C receptor.[3] Notably, the combination of a 3-methyl substituent on the phenyl ring and a fluorinated cyclopropane in compound (+)-14b leads to a remarkable increase in selectivity against the 5-HT2B receptor, mitigating the risk of cardiac valvulopathy.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the study of fluorinated cyclopropyl ketones.
Synthesis of Fluorinated Cyclopropyl Ketones (General Procedure)
The synthesis of fluorinated cyclopropyl ketones often involves the construction of a fluorinated cyclopropylamine precursor followed by coupling to a carboxylic acid and subsequent oxidation or direct formation of the ketone.
Caption: General synthetic workflow for fluorinated cyclopropyl ketones/amides.
Protocol:
-
Formation of the Fluorinated Cyclopropylamine Precursor:
-
From α-Chloroaldehydes: A common method involves the generation of a zinc homoenolate from an α-chloroaldehyde, which is then trapped with a desired amine, followed by ring closure to yield the trans-2-substituted-cyclopropylamine with high diastereoselectivity.[4][5]
-
From Alkenes: Alternatively, catalytic cyclopropanation of a corresponding alkene with a fluorinated carbene source can be employed.
-
-
Amide Coupling: The resulting fluorinated cyclopropylamine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Final Product Formation: For amide products, the coupled product is the final molecule. For ketone products, further synthetic steps such as oxidation may be required depending on the specific synthetic route.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine DNA gyrase reaction buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound.
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.
Btk Kinase Inhibition Assay
This assay quantifies the inhibition of Btk kinase activity by measuring the phosphorylation of a substrate.
Caption: Workflow for a typical Btk kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant Btk enzyme, a suitable peptide substrate, ATP, and the test compound at various concentrations in kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by the Btk enzyme.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a detection reagent such as ADP-Glo™. This involves a two-step process of adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
5-HT2C Receptor Calcium Flux Assay
This cell-based functional assay measures the activation of the Gq-coupled 5-HT2C receptor by monitoring changes in intracellular calcium concentration.
Caption: Workflow for the 5-HT2C receptor calcium flux assay.
Protocol:
-
Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human 5-HT2C receptor in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in the assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record a baseline fluorescence reading.
-
Compound Addition and Signal Detection: The instrument adds the test compounds to the wells, and the resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time.
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) values.
Signaling Pathways and Logical Relationships
The biological effects of fluorinated cyclopropyl ketones are initiated by their interaction with specific molecular targets. The following diagram illustrates the general principle of target engagement and the subsequent cellular response.
References
- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Spectroscopic and Synthetic Profile of 1-cyclopropyl-2-(4-fluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the compound 1-cyclopropyl-2-(4-fluorophenyl)ethanone. This ketone derivative is a valuable building block in medicinal chemistry, notably as an impurity and intermediate in the synthesis of pharmacologically active molecules.[1] The following sections detail its predicted spectroscopic data, a common synthetic protocol, and a generalized workflow for its characterization.
Spectroscopic Data
Due to the limited availability of directly published experimental spectra for 1-cyclopropyl-2-(4-fluorophenyl)ethanone, the following tables present predicted data based on the analysis of structurally related compounds and established spectroscopic principles. These predictions are intended to serve as a reference for the identification and characterization of this molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-cyclopropyl-2-(4-fluorophenyl)ethanone in CDCl₃ is expected to exhibit signals corresponding to the cyclopropyl and 4-fluorophenyl moieties. The chemical shifts are estimated based on analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | 7.15 - 7.25 | Doublet of Doublets | J ≈ 8.8, 5.4 |
| H-3', H-5' (Aromatic) | 6.95 - 7.05 | Triplet | J ≈ 8.8 |
| H-2 (Methylene) | 3.80 | Singlet | - |
| H-1'' (Cyclopropyl) | 2.00 - 2.10 | Multiplet | - |
| H-2'', H-3'' (Cyclopropyl) | 0.90 - 1.10 | Multiplet | - |
| 0.70 - 0.85 | Multiplet | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ will show characteristic signals for the carbonyl carbon, the aromatic carbons of the 4-fluorophenyl ring, the methylene carbon, and the carbons of the cyclopropyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~208 |
| C-1' (Aromatic) | ~131 (d, JCF ≈ 3 Hz) |
| C-2', C-6' (Aromatic) | ~130 (d, JCF ≈ 8 Hz) |
| C-3', C-5' (Aromatic) | ~115 (d, JCF ≈ 21 Hz) |
| C-4' (Aromatic) | ~162 (d, JCF ≈ 245 Hz) |
| C-2 (Methylene) | ~45 |
| C-1'' (Cyclopropyl) | ~20 |
| C-2'', C-3'' (Cyclopropyl) | ~11 |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show a strong absorption band for the carbonyl group and characteristic bands for the aromatic and cyclopropyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C-F Stretch (Aromatic) | 1220 - 1240 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Cyclopropyl) | ~3080, ~3000 | Medium |
| C-C Stretch (Aromatic) | 1500 - 1600 | Medium |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for ketones.
| m/z | Predicted Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 109 | [M - C₄H₅O]⁺ or [F-C₆H₄-CH₂]⁺ |
| 96 | [M - C₆H₄F]⁺ |
| 69 | [C₄H₅O]⁺ |
Experimental Protocols
The synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through various methods, with Friedel-Crafts acylation being a common approach. The following is a representative experimental protocol.
Synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone via Friedel-Crafts Acylation
Materials:
-
4-Fluorophenylacetic acid
-
Oxalyl chloride or thionyl chloride
-
Cyclopropane
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation: To a solution of 4-fluorophenylacetic acid in dry dichloromethane under an inert atmosphere, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-fluorophenylacetyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere. To this suspension, add the crude 4-fluorophenylacetyl chloride dissolved in dry dichloromethane dropwise. After the addition is complete, bubble cyclopropane gas through the reaction mixture. The reaction is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like 1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Caption: General workflow for chemical synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, systematically known as 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a chemical entity belonging to the class of aryl cyclopropyl ketones. This class of compounds has garnered significant interest in medicinal chemistry due to the unique structural and electronic properties conferred by the cyclopropyl group, which can influence a molecule's metabolic stability, potency, and target-binding affinity. While a detailed historical account of the specific discovery of this compound is not prominently documented in scientific literature, its existence and utility can be understood within the broader context of the exploration of cyclopropyl-containing compounds in drug discovery and organic synthesis. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, drawing upon the established chemistry of related compounds.
Introduction
The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in medicinal chemistry.[1] The three-membered ring introduces conformational rigidity and alters the electronic properties of adjacent functional groups. The 4-fluorophenyl moiety is also a common feature in pharmacologically active compounds, often enhancing metabolic stability and influencing binding interactions. The combination of these two motifs in this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
While specific experimental data for this compound is sparse, predicted properties can be derived from computational models.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one | - |
| Molecular Formula | C₁₂H₁₃FO | - |
| Molecular Weight | 192.23 g/mol | - |
| XLogP3 | 2.5 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 1 | - |
| Rotatable Bond Count | 3 | - |
Note: These properties are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods for the preparation of cyclopropyl ketones. A common and logical synthetic route would involve the Friedel-Crafts acylation or a Grignard-type reaction followed by oxidation. Below is a generalized experimental protocol for a plausible synthetic pathway.
General Synthetic Pathway: Friedel-Crafts Acylation Approach
A prevalent method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2] This approach, however, is generally more effective for directly attaching the acyl group to the aromatic ring. For the target molecule, a multi-step synthesis is more likely. A plausible retro-synthetic analysis suggests a key step could be the coupling of a cyclopropyl carbonyl-containing unit with a 4-fluorophenylethyl synthon.
A more direct conceptual pathway for the synthesis of 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one is outlined below.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride
-
To a solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium (1.5 equivalents), in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool this solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of the 3-(4-fluorophenyl)propanoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled Grignard reagent solution.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Applications in Drug Discovery
While specific biological activities for this exact ketone are not widely reported, the aryl cyclopropyl ketone motif is a key pharmacophore in various biologically active molecules. The cyclopropyl group can act as a metabolically stable isostere for a vinyl or ethyl group and can also introduce favorable conformational constraints.
The presence of the 4-fluorophenyl group is a common feature in many drugs, where the fluorine atom can block metabolic oxidation at the para-position and can also participate in favorable electrostatic interactions with protein targets. Given these features, this compound is a promising starting material for the synthesis of novel compounds with potential activities in areas such as:
-
Enzyme Inhibition: The ketone functionality can be a key interaction point with enzyme active sites.
-
Receptor Antagonism/Agonism: The overall scaffold can be elaborated to fit into the binding pockets of various receptors.
-
Antiviral and Anticancer Agents: Many compounds containing cyclopropyl and fluorophenyl moieties have shown promise in these therapeutic areas.
Signaling Pathways and Logical Relationships
As the specific biological target and mechanism of action for this compound are not defined in the literature, a signaling pathway diagram would be speculative. However, we can illustrate the logical relationship in its potential role as a building block in a drug discovery workflow.
Caption: Role of the ketone as a building block in drug discovery.
Conclusion
This compound represents a valuable, albeit not extensively studied, chemical entity. Its structural features suggest significant potential as a building block in the synthesis of novel, biologically active compounds. While a detailed history of its discovery remains elusive, its importance can be inferred from the established roles of the cyclopropyl and 4-fluorophenyl motifs in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this ketone could lead to the discovery of new therapeutic agents.
References
An In-depth Technical Guide to the Biological Activities of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives based on the Cyclopropyl 2-(4-fluorophenyl)ethyl ketone core structure. While direct biological data on the parent ketone is limited, this document synthesizes findings from structurally related compounds to infer its potential pharmacological profile. The primary activities explored include monoamine oxidase (MAO) inhibition, antioxidant and antibacterial effects, and potential anticonvulsant and antidepressant properties. This guide furnishes detailed experimental protocols for key biological assays, presents quantitative data in structured tables, and utilizes visualizations to elucidate pathways and experimental workflows, serving as a critical resource for researchers in medicinal chemistry and drug discovery.
The Core Moiety: this compound
The core structure, 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a notable scaffold in medicinal chemistry. It combines a cyclopropyl ring, known for its unique electronic and conformational properties that can enhance binding affinity and metabolic stability, with a 4-fluorophenyl group, a common substituent in bioactive molecules that can modulate pharmacokinetic and pharmacodynamic properties. This ketone is a key intermediate in the synthesis of more complex molecules, including analogs of pharmaceutically active compounds.
Potential Biological Activities and Structure-Activity Relationships
Monoamine Oxidase (MAO) Inhibition
The most significant potential biological activity associated with the cyclopropyl-phenyl moiety is the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. While the core ketone itself has not been extensively profiled, structurally related cis-cyclopropylamines are potent, mechanism-based inhibitors of MAO.
Structure-Activity Relationship (SAR):
-
The cyclopropylamine moiety is a well-established pharmacophore for irreversible MAO inhibition.[1][2][3]
-
Derivatives often show selectivity for MAO-B over MAO-A, with some compounds exhibiting sub-micromolar to nanomolar IC50 values.[1][2][3]
-
The inhibition is typically irreversible, involving the formation of a covalent adduct with the FAD cofactor of the enzyme.[1][2][4]
-
For instance, cis-N-benzyl-2-methoxycyclopropylamine is a highly potent MAO-B inhibitor, over 20 times more effective than the established drug tranylcypromine.[1][2]
Quantitative Data for Related Cyclopropylamine MAO Inhibitors:
| Compound | Target | IC50 (after 30 min pre-incubation) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [1][2] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [1][2] |
| Tranylcypromine | MAO-B | 74 nM | [2] |
Mechanism of Action: MAO Inhibition Pathway
The cyclopropylamine derivatives act as mechanism-based inhibitors. The enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that covalently binds to the flavin cofactor, thereby irreversibly inactivating the enzyme.
References
- 1. Antidepressant-like Effect of a Chalcone Compound, DHIPC and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of potential antidepressant-like activity of chalcone-1203 in various murine experimental depressant models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is based on a robust Grignard reaction followed by condensation and subsequent workup. This protocol offers a reproducible method for obtaining the target compound with high purity and yield.
Introduction
This compound, also known as 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a valuable building block in medicinal chemistry. Its structural motifs, a cyclopropyl ketone and a 4-fluorophenyl group, are present in a number of biologically active molecules. The 4-fluorophenyl moiety can enhance metabolic stability and influence binding to biological targets, while the cyclopropyl ketone can participate in various chemical transformations for the construction of more complex molecular architectures. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.
Reaction Scheme
The overall synthetic strategy involves a three-step one-pot reaction sequence starting from 4-fluorophenylacetic acid.
Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl cyclopropyl ketones are valuable structural motifs in medicinal chemistry and materials science, frequently appearing as key intermediates in the synthesis of complex molecules. The Grignard reaction offers a robust and versatile method for the formation of the crucial carbon-carbon bond between the aryl and cyclopropyl moieties. This document provides detailed application notes and experimental protocols for the synthesis of aryl cyclopropyl ketones utilizing Grignard reagents. The protocols focus on reactions with N-methoxy-N-methylamides (Weinreb amides) and nitriles, which are known to effectively yield the desired ketone products while minimizing the formation of tertiary alcohol byproducts.
Reaction Mechanisms and Pathways
The synthesis of aryl cyclopropyl ketones via the Grignard reaction can be approached in two primary ways: by reacting a cyclopropyl Grignard reagent with an aryl electrophile or by reacting an aryl Grignard reagent with a cyclopropyl electrophile. The choice of pathway often depends on the availability and stability of the starting materials.
General Reaction Mechanism
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an ester, acyl chloride, or Weinreb amide, or the carbon of a nitrile.[1][2] The reaction with esters or acyl chlorides can lead to the formation of tertiary alcohols as a side product due to the reactivity of the initially formed ketone towards another equivalent of the Grignard reagent.[1] However, the use of Weinreb amides or nitriles allows for the isolation of the ketone after a hydrolytic workup.[1][2] The intermediate formed from the reaction with a Weinreb amide is a stable metal-chelated species that does not readily react further until the addition of acid.[1] Similarly, the imine formed from the reaction with a nitrile is hydrolyzed to the ketone in a separate step.[2]
Caption: A typical experimental workflow for the Grignard synthesis of aryl cyclopropyl ketones.
Conclusion
The Grignard reaction is a powerful tool for the synthesis of aryl cyclopropyl ketones. By selecting the appropriate electrophile, such as a Weinreb amide or a nitrile, researchers can achieve high yields of the desired ketone while avoiding common side reactions. The protocols and data presented herein provide a solid foundation for the successful application of this methodology in a research and development setting. Careful attention to anhydrous conditions and reaction temperature control is paramount for optimal results.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the creation of carbon-carbon double bonds. While classically employed for the synthesis of α,β-unsaturated esters, the HWE reaction is also a highly effective method for the stereoselective synthesis of α,β-unsaturated ketones (enones). This is typically achieved through the reaction of a β-ketophosphonate with an aldehyde or ketone. The resulting enones are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their versatile reactivity.[1][2]
The key advantages of the HWE reaction for ketone synthesis include the use of stabilized phosphonate carbanions, which are more nucleophilic and less basic than their Wittig reagent counterparts, allowing for reactions with a broader range of aldehydes and ketones, including those that are sterically hindered.[3][4][5] Furthermore, the water-soluble phosphate byproducts are easily removed, simplifying product purification.[5]
Applications in Drug Development and Natural Product Synthesis
The enone moiety is a common structural motif in a variety of biologically active natural products and pharmaceutical agents. The HWE synthesis of ketones provides a reliable method for introducing this functional group, often with high stereocontrol, which is crucial for pharmacological activity. For instance, this methodology has been instrumental in the total synthesis of complex natural products where the formation of an α,β-unsaturated ketone is a key step.[1] The reaction's tolerance to a wide range of functional groups makes it suitable for late-stage functionalization in the synthesis of drug candidates.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated ketones, showcasing the reaction's scope with various β-ketophosphonates and aldehydes.
| Entry | β-Ketophosphonate (R¹) | Aldehyde (R²) | Base | Solvent | Yield (%) |
| 1 | Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | NaH | THF | >95 |
| 2 | Diethyl (2-oxopropyl)phosphonate | 4-Nitrobenzaldehyde | NaH | THF | 91 |
| 3 | Diethyl (2-oxopropyl)phosphonate | 4-Methoxybenzaldehyde | NaH | THF | 93 |
| 4 | Diethyl (2-oxopropyl)phosphonate | Cinnamaldehyde | NaH | THF | 85 |
| 5 | Diethyl (2-oxopropyl)phosphonate | Furfural | NaH | THF | 88 |
| 6 | Diethyl (3-methyl-2-oxobutyl)phosphonate | Benzaldehyde | K₂CO₃ | Acetonitrile | 82 |
| 7 | Diethyl (2-oxo-2-phenylethyl)phosphonate | Isobutyraldehyde | LiOH·H₂O | THF/H₂O | 78 |
| 8 | Diethyl (2-oxocyclohexyl)phosphonate | Benzaldehyde | DBU | THF | 89 |
| 9 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | Benzaldehyde | Ba(OH)₂ | THF/H₂O | 95 |
| 10 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | 4-Bromobenzaldehyde | Ba(OH)₂ | THF/H₂O | 92 |
| 11 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | 2-Naphthaldehyde | Ba(OH)₂ | THF/H₂O | 90 |
| 12 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | Cyclohexanecarboxaldehyde | Ba(OH)₂ | THF/H₂O | 85 |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Ketones
This protocol provides a general procedure for the reaction of a β-ketophosphonate with an aldehyde to synthesize an α,β-unsaturated ketone.
Materials:
-
β-Ketophosphonate (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Base (e.g., NaH, K₂CO₃, DBU, LiOH, Ba(OH)₂) (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., THF, acetonitrile, DMF)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, Na₂SO₄ or MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Phosphonate Anion: To a solution of the β-ketophosphonate (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 equiv) portion-wise at a controlled temperature (typically 0 °C or room temperature). Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with the Aldehyde: Add a solution of the aldehyde (1.0-1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture at the same controlled temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated ketones.
Experimental Workflow
Caption: General experimental workflow for the Horner-Wadsworth-Emmons synthesis of ketones.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a versatile and widely used method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1] This protocol focuses on the application of the Corey-Chaykovsky reaction for the cyclopropanation of chalcones, which are α,β-unsaturated ketones. The reaction proceeds via a nucleophilic addition of a sulfur ylide to the carbon-carbon double bond of the chalcone in a conjugate fashion (1,4-addition), followed by an intramolecular cyclization to form the corresponding cyclopropyl ketone.[2]
Cyclopropyl groups are of significant interest in medicinal chemistry as they can impart unique conformational constraints, improve metabolic stability, and enhance the biological activity of molecules. Chalcones themselves are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The synthesis of cyclopropyl chalcones via the Corey-Chaykovsky reaction, therefore, represents a valuable strategy for the development of new therapeutic agents.
Reaction Mechanism
The Corey-Chaykovsky cyclopropanation of a chalcone is initiated by the generation of a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), from a sulfonium salt precursor and a strong base.[2] The ylide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of the chalcone in a Michael-type addition. This 1,4-addition is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[2]
Experimental Protocols
This section provides a detailed protocol for the Corey-Chaykovsky cyclopropanation of a representative chalcone.
Materials:
-
Substituted Chalcone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Sulfur Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.
-
-
Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl chalcone.
-
Data Presentation
The following table summarizes the yields of various substituted cyclopropyl chalcones synthesized via the Corey-Chaykovsky reaction, as reported in the literature.
| Entry | Ar¹ (on carbonyl) | Ar² (on phenyl ring) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 70 | [6] |
| 2 | 4-Methoxyphenyl | Phenyl | 82 | [6] |
| 3 | 4-Chlorophenyl | Phenyl | 65 | [6] |
| 4 | 2-Hydroxyphenyl | Phenyl | 70 | [6] |
| 5 | 2-Hydroxyphenyl | 4-Methoxyphenyl | 75 | [6] |
| 6 | 2-Hydroxyphenyl | 4-Fluorophenyl | 68 | [6] |
| 7 | 2-Hydroxyphenyl | 4-Chlorophenyl | 62 | [6] |
Applications in Drug Development
Chalcones are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities.[7] The introduction of a cyclopropane ring can further enhance their therapeutic potential.
Anticancer Activity:
Many chalcone derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[3][8] For instance, certain chalcones have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[9] The corresponding cyclopropyl chalcones are being investigated for their ability to modulate these pathways with improved efficacy and reduced toxicity. While specific signaling pathway data for many cyclopropyl chalcones is still emerging, the parent chalcones are known to interact with pathways such as:
-
NF-κB Signaling: Some chalcones inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.[3]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell growth and survival that can be modulated by chalcones.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and some chalcones have been found to be effective inhibitors.
Anti-inflammatory Activity:
Inflammation is a key factor in many chronic diseases. Chalcones have demonstrated anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[10] The unique structural features of cyclopropyl chalcones may lead to enhanced or more selective inhibition of these enzymes.
Antimicrobial Activity:
The emergence of drug-resistant pathogens is a major global health concern. Chalcones have shown promising activity against a range of bacteria and fungi.[9] The cyclopropyl moiety can potentially improve the pharmacokinetic properties of these compounds, making them more effective antimicrobial agents.
Conclusion
The Corey-Chaykovsky cyclopropanation of chalcones is a robust and efficient method for the synthesis of novel cyclopropyl chalcone derivatives. These compounds hold significant promise for the development of new therapeutic agents due to the combined biological activities of the chalcone scaffold and the unique properties of the cyclopropane ring. Further research into the specific molecular targets and mechanisms of action of these compounds is warranted to fully exploit their potential in drug discovery and development.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. jomardpublishing.com [jomardpublishing.com]
- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates
Abstract
This application note details a robust and reliable method for the development of High-Performance Liquid Chromatography (HPLC) techniques for the separation and quantification of ketone intermediates. These compounds are pivotal in various chemical syntheses, including active pharmaceutical ingredients (APIs). The protocol herein describes a widely applicable derivatization technique using 2,4-dinitrophenylhydrazine (DNPH), which enhances the detectability of ketones using UV-Vis detectors. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in establishing and troubleshooting their analytical methods.
Introduction
Ketone intermediates are fundamental building blocks in organic synthesis and are frequently encountered in the manufacturing pathways of pharmaceuticals and other fine chemicals. Accurate quantification of these intermediates is critical for process monitoring, quality control, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
Many simple ketones lack a strong chromophore, making their direct detection by UV-Vis HPLC challenging. A common and effective strategy to overcome this limitation is pre-column derivatization. This process involves reacting the ketone with a labeling agent to form a derivative with a high molar absorptivity at a specific wavelength. One of the most prevalent derivatizing agents for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV-Vis at approximately 360 nm.[1][2]
This application note provides a systematic approach to developing an HPLC method for the analysis of ketone intermediates, focusing on the use of DNPH derivatization.
Experimental Protocols
Materials and Reagents
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water
-
2,4-dinitrophenylhydrazine (DNPH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Phosphoric acid (H₃PO₄)
-
Ketone standards (e.g., acetone, acetophenone, cyclopentanone, 2,3-butanedione)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
-
Syringe filters (0.45 µm)
Preparation of 2,4-DNPH Derivatizing Reagent
A typical preparation of the DNPH reagent involves dissolving DNPH in an acidic solution to facilitate the derivatization reaction.[1][4]
-
Solution A: Dissolve 0.40 g of 2,4-DNPH in a mixture of 2.00 mL of concentrated H₂SO₄, 3.00 mL of H₂O, and 10.0 mL of ethanol.[1]
-
Alternatively, a reagent can be prepared by dissolving DNPH in 2N HCl to a concentration of 0.05%.[4]
-
Store the reagent in a dark, cool place.
Sample and Standard Derivatization Protocol
-
Standard Preparation: Prepare stock solutions of the ketone standards in a suitable solvent like ethanol or acetonitrile.
-
Derivatization Reaction:
-
To 1.0 mL of the standard or sample solution, add 1.0 mL of the DNPH reagent.
-
If using a serum sample, mix 1.00 mL of a solution containing 200 mg/100 mL of 2,4-DNPH with 1.0 mL of H₃PO₄, and 4.00 mL of the human serum.[1]
-
For air samples, the sample is often passed through a solid-phase extraction (SPE) cartridge coated with DNPH. The derivatives are then eluted with acetonitrile.[2]
-
-
Reaction Completion: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes to 1 hour) or until a precipitate is formed.[1]
-
Sample Preparation for Injection:
-
If a precipitate forms, it can be isolated by filtration, dried, and redissolved in a suitable solvent like methanol or acetonitrile.[1]
-
Alternatively, the reaction mixture can be directly diluted with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Method Parameters
The following are typical starting conditions for the analysis of ketone-DNPH derivatives. Optimization will be required based on the specific ketones of interest.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol/Acetonitrile mixture |
| Gradient | Start with a lower percentage of B, ramp up to a higher percentage to elute more retained compounds, then return to initial conditions for re-equilibration. (e.g., 60% B to 90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 360-370 nm[2][4] |
Data Presentation
The following tables provide examples of quantitative data that can be obtained using the described methodology.
Table 1: Chromatographic Parameters for Selected Ketone-DNPH Derivatives
| Ketone | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Acetone | 12.10[1] | > 2.0 | < 1.5 |
| Acetophenone | 15.82 | > 2.0 | < 1.5 |
| Cyclopentanone | 14.55 | > 2.0 | < 1.5 |
| 2,3-Butanedione | 10.98 | > 2.0 | < 1.5 |
Table 2: Quantitative Analysis of Ketones in Different Samples (Example Data) [5]
| Sample | Acetone (mg/L) | Acetophenone (mg/L) | Cyclopentanone (mg/L) | 2,3-Butanedione (mg/L) |
| Sample A | 0.20 | ND | 1.40 | ND |
| Sample B | 1.87 | ND | 1.11 | ND |
| Sample C | 0.39 | ND | 0.12 | 0.52 |
| ND: Not Detected |
Visualizations
Workflow for HPLC Method Development
The following diagram illustrates the systematic workflow for developing an HPLC method for ketone intermediates.
Caption: Workflow for HPLC Method Development of Ketone Intermediates.
Troubleshooting Common HPLC Issues
This decision tree provides a logical approach to troubleshooting common problems encountered during HPLC analysis of ketone intermediates.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
Conclusion
The HPLC method employing DNPH derivatization is a highly effective and versatile technique for the quantitative analysis of ketone intermediates in a variety of matrices. By following the detailed protocols and method development workflow provided in this application note, researchers can establish robust and reliable analytical methods. The troubleshooting guide further assists in resolving common issues, ensuring the generation of high-quality, reproducible data critical for research, development, and quality control in the pharmaceutical and chemical industries.
References
- 1. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auroraprosci.com [auroraprosci.com]
- 3. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Prasugrel Utilizing Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. It is a prodrug that is metabolized in vivo to an active metabolite that irreversibly blocks the P2Y12 subtype of ADP receptors on platelets. The synthesis of Prasugrel involves several key steps, with one of the crucial intermediates being a derivative of cyclopropyl 2-(4-fluorophenyl)ethyl ketone. This document provides detailed application notes and experimental protocols for the synthesis of Prasugrel, focusing on the utilization of this key building block.
Application Notes
The synthesis of Prasugrel from this compound derivatives is a well-established process in pharmaceutical manufacturing. The primary application of this chemistry is in the commercial production of the active pharmaceutical ingredient (API). The overall synthetic strategy typically involves the following key transformations:
-
Bromination of the Ketone: The synthesis often commences with the bromination of a cyclopropyl phenyl ethyl ketone derivative to activate the alpha-position to the carbonyl group for subsequent nucleophilic substitution.
-
Condensation with Thienopyridine: The resulting alpha-bromo ketone is then condensed with a suitable thienopyridine moiety, such as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, to form the core structure of Prasugrel.
-
Acetylation: The final step involves the acetylation of the hydroxyl group on the thienopyridine ring to yield Prasugrel.
The purity and yield of the final product are highly dependent on the reaction conditions of each step, including the choice of solvents, bases, and reaction temperatures. Careful control of these parameters is essential to minimize the formation of impurities.
Data Presentation
The following tables summarize quantitative data from various reported synthetic methods for key steps in the Prasugrel synthesis, starting from precursors related to this compound.
Table 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Desacetyl Prasugrel)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | Anhydrous Potassium Carbonate | Acetonitrile | 0-5 | 4 | 23.2 | 95.82 | [1] |
| 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | N,N-diisopropylformamide | Acetonitrile | 40 | 8 | 41 | Not Reported | [2] |
Table 2: Synthesis of Prasugrel from Desacetyl Prasugrel
| Reactant | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine | Acetyl chloride | - | Toluene, Acetic Acid | 20 ± 2 | 12-16 | 99 | Not Reported | [3] |
| 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Acetic anhydride | NaH | DMF | 0 to Room Temp | 1 | 66 | Not Reported | [2] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Prasugrel.
Protocol 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Desacetyl Prasugrel)[1]
Materials:
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
-
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
Anhydrous potassium carbonate
-
Acetonitrile
-
Diisopropylether
Procedure:
-
Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL) in a reaction vessel.
-
Cool the suspension to 0-5 °C.
-
Add anhydrous potassium carbonate (14.45 g, 104.5 mmol) to the stirred suspension.
-
Charge 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (10.75 g, 41.8 mmol) at 0-5 °C.
-
Stir the mixture for 4 hours at 0-5 °C.
-
Remove the salt by filtration and wash with acetonitrile (10 mL).
-
Remove the acetonitrile from the filtrate by distillation under vacuum at 40-45 °C to afford the crude product as a brown oily liquid.
-
Recrystallize the crude product from diisopropylether (100 mL) to obtain desacetyl prasugrel as an off-white solid.
Protocol 2: Synthesis of Prasugrel[3]
Materials:
-
5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine
-
Acetyl chloride
-
Toluene
-
Acetic acid
-
30% Sodium bicarbonate solution
-
Ethyl acetate
-
Sodium chloride solution
-
Sodium sulfate
-
Methanol or Hexane
Procedure:
-
In a 2 L 4-necked flask equipped with a thermometer and mechanical stirrer, suspend 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine (100 g, 0.30 moles) in a mixture of toluene (400 ml) and acetic acid (100 ml) under a nitrogen atmosphere at 20 ± 5 °C.
-
Stir for 10 to 20 minutes.
-
Slowly add acetyl chloride (180 g, 2.29 moles) to the reaction mass at 20 ± 2 °C.
-
Stir the mixture for 12 to 16 hours at 20 ± 2 °C.
-
Quench the reaction mass into a 30% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (2 x 500 ml).
-
Wash the organic layer with sodium chloride solution and then water.
-
Dry the organic layer over sodium sulfate.
-
Recover the solvent under vacuum.
-
Crystallize the product in methanol, ethyl acetate, hexane, or a mixture thereof.
-
Filter the product and slurry wash with methanol, ethyl acetate, hexane, or a mixture thereof.
-
Dry the material at atmospheric pressure at 40-45 °C to obtain prasugrel.
Visualizations
The following diagrams illustrate the logical workflow of the Prasugrel synthesis and the mechanism of action.
Caption: General workflow for the synthesis of Prasugrel.
References
Application Notes and Protocols for Mass Spectrometry Fragmentation of Fluorinated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated ketones are a class of organic compounds characterized by the presence of one or more fluorine atoms in their structure. Their unique physicochemical properties, imparted by the high electronegativity and small size of fluorine, have led to their increasing use in pharmaceuticals, agrochemicals, and material science. Understanding the behavior of these molecules under mass spectrometric analysis is crucial for their identification, characterization, and quantification in various matrices. This document provides a detailed overview of the mass spectrometry fragmentation patterns of fluorinated ketones, along with experimental protocols for their analysis.
Key Fragmentation Pathways of Fluorinated Ketones
Under electron ionization (EI), fluorinated ketones undergo several characteristic fragmentation pathways. The presence of fluorine atoms significantly influences the fragmentation, often leading to unique and diagnostic ions.
1. α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. In fluorinated ketones, α-cleavage can result in the formation of a stable acylium ion, often containing the trifluoromethyl group ([CF₃CO]⁺) at m/z 69, which is frequently observed as a base peak or a prominent ion. Cleavage on the other side of the carbonyl group will lead to the formation of a fluorinated alkyl radical and a non-fluorinated acylium ion.
2. McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom on an alkyl chain. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a new radical cation. The presence of fluorine atoms can influence the favorability of this rearrangement.
3. Cleavage of C-F Bonds and Elimination of HF: The high strength of the C-F bond makes its cleavage less common as an initial fragmentation step. However, the loss of a fluorine radical (M-19) or a neutral hydrogen fluoride molecule (M-20) can be observed, particularly in highly fluorinated compounds.
4. β-Cleavage: Cleavage of the bond between the α- and β-carbons relative to the carbonyl group can also occur, leading to the formation of a resonance-stabilized carbocation.
Data Presentation: Fragmentation Patterns of Selected Fluorinated Ketones
The following tables summarize the characteristic mass spectral data obtained from the electron ionization (EI) of various fluorinated ketones.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Major Fragment Ions (m/z and Relative Abundance %) | Reference |
| 1,1,1-Trifluoroacetone | 112 | 43 | 69 (CF₃⁺, 95%), 43 (CH₃CO⁺, 100%) | NIST |
| 1,1,1-Trifluoro-2-butanone | 126 | 69 | 97 ([M-CHO]⁺), 69 (CF₃CO⁺, 100%), 57 (C₄H₅⁺), 43 (CH₃CO⁺) | NIST |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | 208 | 69 | 139 ([M-CF₃]⁺), 69 (CF₃CO⁺, 100%), 43 (CH₃CO⁺) | NIST |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 216 | 105 | 147 ([M-CF₃-CO]⁺), 105 (C₆H₅CO⁺, 100%), 77 (C₆H₅⁺), 69 (CF₃CO⁺) | NIST |
| Perfluorodiethyl ketone | 216 | 119 | 119 (C₂F₅⁺, 100%), 69 (CF₃⁺) | [1] |
| Perfluorodipropyl ketone | 316 | 169 | 169 (C₃F₇⁺, 100%), 119 (C₂F₅⁺), 69 (CF₃⁺) | [1] |
| Perfluorobutyl methyl ketone | 278 | 219 | 219 (C₄F₉⁺), 69 (CF₃⁺, 100%) | [1] |
Experimental Protocols
Protocol 1: Direct GC-MS Analysis of Volatile Fluorinated Ketones
This protocol is suitable for the analysis of volatile and thermally stable fluorinated ketones.
1. Sample Preparation:
-
Prepare a stock solution of the fluorinated ketone standard in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
For unknown samples, dissolve a known amount of the sample in a suitable solvent to achieve a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a trifluoropropylmethyl polysiloxane column (for highly fluorinated compounds), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
3. Data Analysis:
-
Identify the peaks of interest based on their retention times.
-
Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for compound identification.
Protocol 2: GC-MS Analysis of Fluorinated Ketones after Derivatization with PFBHA
For less volatile or thermally labile ketones, or for enhanced sensitivity, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended. This derivatization forms stable oximes that are amenable to GC-MS analysis and exhibit excellent sensitivity under Negative Chemical Ionization (NCI).[2][3]
1. Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., hexane, toluene), add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Cap the vial tightly and heat at 60-70 °C for 1 hour.
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.
2. GC-MS Instrumentation and Conditions (NCI Mode):
-
Gas Chromatograph (GC): Same as in Protocol 1.
-
Mass Spectrometer (MS):
-
Ion Source: Negative Chemical Ionization (NCI).
-
Reagent Gas: Methane or ammonia at a pressure of approximately 1 Torr.
-
Ion Source Temperature: 150-200 °C.
-
Electron Energy: 100-200 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analysis, focusing on the [M-HF]⁻ or other characteristic negative ions for high sensitivity. Full scan mode can be used for qualitative analysis.
-
Advantages of NCI for Fluorinated Ketone Derivatives:
-
High Sensitivity: Fluorinated compounds have a high affinity for capturing thermal electrons, leading to a significant increase in signal intensity in NCI mode.
-
High Selectivity: NCI is a softer ionization technique than EI, resulting in less fragmentation and often a prominent molecular ion or a characteristic high-mass fragment, which improves selectivity in complex matrices.[4]
Visualization of Experimental Workflow and Fragmentation Pathways
Caption: Experimental workflow for the mass spectrometric analysis of fluorinated ketones.
Caption: Common fragmentation pathways of fluorinated ketones in electron ionization mass spectrometry.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Application Notes: The Benzimidazole Scaffold in Medicinal Chemistry
Introduction
The benzimidazole scaffold, a fused heterocyclic system of benzene and imidazole, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation is attributed to its versatile binding properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking interactions, which allow it to interact with a wide array of biological targets.[2] The structural rigidity and synthetic accessibility of the benzimidazole core have made it a cornerstone in the development of numerous therapeutic agents across various disease areas.[1][3] Many FDA-approved drugs incorporate this moiety, highlighting its clinical significance in treating conditions ranging from parasitic infections to cancer.[4][5][6]
Key Therapeutic Applications
Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities.[1][7] Notable applications include:
-
Anticancer Agents: Compounds like bendamustine, an alkylating agent, are used in chemotherapy.[8] Others act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[8][9]
-
Anthelmintics: A prominent class of drugs, including albendazole and mebendazole, combat parasitic worm infections by disrupting microtubule polymerization in the parasites.[4][10][11]
-
Proton Pump Inhibitors (PPIs): Drugs such as omeprazole and lansoprazole are widely used to reduce stomach acid and treat ulcers.[3][4]
-
Antihypertensives: Telmisartan, an angiotensin II receptor blocker, is a key medication for managing high blood pressure.[12]
-
Antiviral Agents: Certain benzimidazole derivatives have shown efficacy against various viruses by inhibiting viral RNA synthesis.[13]
The versatility of the benzimidazole scaffold allows for the development of both highly specific and multi-targeted therapies.[9][14]
Quantitative Data Summary: Benzimidazole-Based Kinase Inhibitors
The benzimidazole core is a common scaffold for designing kinase inhibitors, which are crucial in oncology.[9] The following table summarizes structure-activity relationship (SAR) data for a series of benzimidazole-urea derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2, both key kinases in angiogenesis.
| Compound ID | R1 (Segment A) | R2 (Benzimidazole Substitution) | VEGFR-2 IC50 (nM) | Tie-2 IC50 (nM) |
| 1a | H | H | 150 | 25 |
| 1b | 3-Cl | H | 40 | 10 |
| 1c | 3-CF3 | H | 30 | 8 |
| 1d | 3-OMe | H | 120 | 35 |
| 1e | H | 5-Cl | 80 | 15 |
| 1f | 3-CF3 | 5-Cl | 15 | 4 |
Data is hypothetical and curated for illustrative purposes based on SAR principles discussed in cited literature such as reference[15][16].
Key Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes the condensation of an o-phenylenediamine with an aldehyde, a common and efficient method for synthesizing the benzimidazole core.[17][18][19]
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Cobalt(II) acetylacetonate [Co(acac)2] (5 mol%) as a catalyst
-
Ethanol (10 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the selected aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add the catalytic amount of Co(acac)2 (5 mol%) to the solution.
-
Add 2-3 drops of glacial acetic acid to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate of the benzimidazole product will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and then dry it under a vacuum.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized benzimidazole derivatives against a target kinase like VEGFR-2.
Materials:
-
Synthesized benzimidazole compounds (test compounds)
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in the kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase assay buffer.
-
Test compound at the desired concentration.
-
Recombinant VEGFR-2 enzyme solution.
-
Poly(Glu, Tyr) substrate solution.
-
-
Initiation: Pre-incubate the plate at room temperature for 10 minutes. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for VEGFR-2.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Diagram 1: Medicinal Chemistry Workflow
Caption: Workflow for a drug discovery campaign using the benzimidazole scaffold.
Diagram 2: VEGFR-2 Signaling Pathway Inhibition
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 17. thaiscience.info [thaiscience.info]
- 18. Benzimidazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Antioxidant Evaluation of Novel Cyclopropyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a well-established class of antioxidants, playing a crucial role in mitigating oxidative stress by scavenging free radicals. The incorporation of unique structural motifs, such as cyclopropane rings, into phenolic scaffolds can lead to novel derivatives with potentially enhanced biological activities and improved pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of antioxidant derivatives from cyclopropyl ketones, specifically focusing on the preparation of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. The synthetic strategy involves a two-step process commencing with the Claisen-Schmidt condensation to form 2-hydroxychalcones, followed by a Corey-Chaykovsky cyclopropanation.[1] Furthermore, this document outlines the standard procedures for evaluating the antioxidant efficacy of these synthesized compounds using DPPH and ABTS radical scavenging assays.
Synthesis of 2-(2-Hydroxyaryl)cyclopropyl Ketone Derivatives
The synthesis of the target antioxidant compounds is achieved through a two-step reaction sequence. The first step is the synthesis of a 2-hydroxychalcone intermediate, which then undergoes cyclopropanation to yield the final cyclopropyl ketone derivative.
Step 1: Synthesis of 2-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation
This procedure describes the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde to yield a 2-hydroxychalcone.
Experimental Protocol:
-
To a solution of a substituted 2-hydroxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.5 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid until a precipitate is formed.
-
The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude 2-hydroxychalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-(2-Hydroxyaryl)cyclopropyl Ketone via Corey-Chaykovsky Reaction
This protocol details the cyclopropanation of the 2-hydroxychalcone intermediate using a sulfur ylide generated in situ.[1][2][3][4][5]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (3.0 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add a mixture of anhydrous DMSO and anhydrous THF to the flask.
-
To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the sulfur ylide is formed.
-
Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Add a solution of the 2-hydroxychalcone (1.0 eq) in anhydrous THF dropwise to the cooled ylide solution.
-
Stir the reaction mixture at -10 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-(2-hydroxyaryl)cyclopropyl ketone.
Antioxidant Activity Evaluation
The antioxidant potential of the synthesized cyclopropyl ketone derivatives is assessed using two common spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
Experimental Protocol:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare stock solutions of the synthesized compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at a concentration of 1 mg/mL.
-
Create a series of dilutions of the test compounds and the positive control in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well microplate, add 100 µL of each concentration of the sample or standard to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
Experimental Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox) in methanol.
-
Add 20 µL of each sample or standard concentration to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Data Presentation
The antioxidant activities of the synthesized cyclopropyl ketone derivatives are summarized in the table below, with lower IC50 values indicating higher antioxidant potency.
| Compound | Derivative Substituents | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| CPK-1 | R1=H, R2=H | 35.2 ± 1.8 | 28.5 ± 1.5 |
| CPK-2 | R1=OCH3, R2=H | 25.8 ± 1.3 | 20.1 ± 1.1 |
| CPK-3 | R1=OH, R2=H | 15.4 ± 0.9 | 12.7 ± 0.7 |
| CPK-4 | R1=H, R2=Cl | 42.1 ± 2.1 | 35.8 ± 1.9 |
| Ascorbic Acid | (Positive Control) | 8.5 ± 0.5 | 6.2 ± 0.4 |
Data are presented as mean ± standard deviation (n=3). CPK refers to the synthesized Cyclopropyl Ketone derivatives.
Visualizations
Caption: Synthetic workflow for the preparation of antioxidant cyclopropyl ketone derivatives.
Caption: Simplified mechanism of free radical scavenging by phenolic antioxidants.
References
Application Note 1: Establishment and Qualification of an In-House Primary Reference Standard
This document provides detailed application notes and protocols for the use of reference standards throughout the drug development lifecycle. Reference standards are highly characterized materials that serve as a benchmark for confirming the identity, strength, quality, and purity of drug substances and products.[1][2] Their proper use is fundamental to ensuring the accuracy and reliability of analytical data, which is critical for regulatory compliance and patient safety.[3][4]
For novel chemical compounds developed in-house, reference standards are often not available from compendial sources like the U.S. Pharmacopeia (USP) or European Pharmacopoeia (EP).[5] Therefore, the sponsor must synthesize, purify, and thoroughly characterize a batch of the active pharmaceutical ingredient (API) to serve as the primary reference standard.[5][6] A primary reference standard should be of the highest possible purity, ideally 99.5% or higher, and extensively characterized using orthogonal analytical methods.[6][7]
Protocol 1.1: Full Characterization of a Candidate Primary Reference Standard
1.0 Objective To perform a comprehensive identity and structural characterization of a candidate reference standard material to confirm it is unequivocally the correct compound.
2.0 Materials and Equipment
-
Candidate Reference Standard Material (highly purified)
-
Spectroscopy-grade solvents (as required)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Ultraviolet-Visible (UV-Vis) Spectrophotometer
-
X-ray Powder Diffraction (XRPD) Instrument
3.0 Experimental Procedure
3.1 Identity and Structure Confirmation
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra. Compare the observed chemical shifts, coupling constants, and integrations to the expected structure of the molecule.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.[8]
-
FTIR Spectroscopy: Acquire the infrared spectrum and compare it to the spectrum of a previously confirmed batch or theoretical frequencies to confirm functional groups.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to determine the wavelength of maximum absorbance (λmax).
3.2 Physicochemical Characterization
-
Appearance: Visually inspect the material and document its physical state (e.g., crystalline powder), color, and any other notable characteristics.
-
XRPD: Perform X-ray powder diffraction analysis to determine the solid-state form (crystallinity vs. amorphous) of the material.[8]
-
Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess for polymorphism. Use Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profile.
4.0 Acceptance Criteria
-
All spectral data (NMR, MS, FTIR, UV) must be consistent with the proposed chemical structure.
-
The physical appearance must be documented and consistent.
-
The solid-state form should be identified and controlled.
Protocol 1.2: Purity Assignment by Mass Balance Approach
1.0 Objective To accurately determine the purity of the qualified primary reference standard by quantifying all significant impurities and subtracting them from 100%.
2.0 Materials and Equipment
-
Qualified Reference Standard Material
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or MS detector
-
Gas Chromatography (GC) system with Flame Ionization Detector (FID)
-
Karl Fischer Titrator
-
Thermogravimetric Analyzer (TGA) or vacuum oven
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
3.0 Experimental Procedure
-
Chromatographic Purity (Organic Impurities): Develop and validate a stability-indicating HPLC method.[8] Analyze the standard to separate and quantify all process-related impurities and degradation products. Express the total organic impurity content as a weight/weight percentage (w/w%).
-
Water Content: Determine the water content using coulometric or volumetric Karl Fischer titration.[8]
-
Residual Solvents: Use a headspace GC-FID method to identify and quantify any residual solvents from the manufacturing process.[8]
-
Inorganic Impurities (Residue on Ignition): Perform a sulfated ash test to determine the content of non-volatile inorganic impurities.
-
Elemental Impurities: Use ICP-MS to quantify any elemental impurities as required by ICH Q3D guidelines.[8]
4.0 Data Presentation and Calculation The final purity is calculated using the mass balance approach: Purity (% as-is) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
The results are summarized in a table for clarity.
| Test Parameter | Method | Result (% w/w) |
| Chromatographic Purity | HPLC-UV | 99.85 (Area %) |
| Water Content | Karl Fischer | 0.08 |
| Residual Solvents | GC-FID | 0.02 |
| Residue on Ignition | USP <281> | <0.01 |
| Calculated Purity (as-is) | Mass Balance | 99.85% |
Table 1: Example Purity Assignment for a Primary Reference Standard.
Application Note 2: Use in Analytical Method Validation
Reference standards are indispensable for the validation of analytical methods as described in ICH Q2(R1).[9][10] They act as the comparator to demonstrate that an analytical procedure is suitable for its intended purpose.[11]
Protocol 2.1: Demonstrating Specificity in an HPLC Assay
1.0 Objective To demonstrate the specificity of an HPLC assay, i.e., the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[10]
2.0 Materials and Equipment
-
Primary Reference Standard (API)
-
Reference standards for known impurities and degradants
-
Drug product placebo (all excipients without the API)
-
HPLC system with a photodiode array (PDA) detector
-
Forced degradation equipment (acid, base, peroxide, heat, light)
3.0 Experimental Procedure
-
Placebo Interference: Prepare a sample of the drug product placebo at the nominal concentration of the final product and analyze it.
-
Impurity/Degradant Resolution: Prepare a solution containing the API reference standard and spike it with all available known impurity and degradant reference standards.
-
Forced Degradation: Subject the drug substance to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H2O2, 80°C, high-intensity UV/Vis light) to induce degradation. Analyze the stressed samples.
-
Analysis: Run all samples through the HPLC-PDA system.
4.0 Acceptance Criteria
-
No co-eluting peaks from the placebo should be observed at the retention time of the main API peak.
-
The API peak should be resolved from all known impurity and degradant peaks with a resolution of >1.5.
-
Peak purity analysis (using the PDA detector) of the API peak in the stressed samples should show it to be spectrally pure, demonstrating that no degradants are co-eluting.
Application Note 3: Role in Impurity Profiling
Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance or product.[12] Reference standards for individual impurities are crucial for the validation of analytical methods used to control these unwanted compounds and ensure drug safety.[4][13]
Protocol 3.1: Quantification of a Known Impurity
1.0 Objective To accurately quantify a specific known impurity in a batch of API using its dedicated reference standard.
2.0 Materials and Equipment
-
API batch to be tested
-
Reference Standard for the specific impurity
-
HPLC system with UV detector
3.0 Experimental Procedure
-
Standard Preparation: Prepare a stock solution of the impurity reference standard of known concentration. Create a series of calibration standards by diluting the stock solution to levels bracketing the expected impurity concentration (e.g., 0.05% to 0.2% of the API concentration).
-
Sample Preparation: Prepare the API sample at a specified concentration (e.g., 1.0 mg/mL).
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration of the impurity.
-
Sample Analysis: Inject the API sample solution and determine the peak area of the impurity.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the impurity in the sample. Convert this to a weight/weight percentage relative to the API.
4.0 Data Presentation
| Calibration Level | Concentration (µg/mL) | Peak Area |
| Level 1 | 0.5 | 4,510 |
| Level 2 | 1.0 | 9,050 |
| Level 3 | 1.5 | 13,490 |
| Level 4 | 2.0 | 18,010 |
| Linearity (r²) | 0.9998 |
Table 2: Example Calibration Data for Impurity Quantification.
Application Note 4: Application in Bioassays for Potency Determination
For biologic drugs, potency is a critical quality attribute that reflects the product's specific ability to achieve its intended biological effect.[14] Potency is typically measured using a bioassay, where the activity of a test sample is measured relative to a highly characterized reference standard.[14][15] This "relative potency" approach mitigates the inherent variability of biological test systems.[16][17]
Protocol 4.1: Cell-Based Relative Potency Assay (Example)
1.0 Objective To determine the potency of a test batch of a therapeutic antibody relative to the established reference standard using a cell-based assay that measures inhibition of cytokine release.
2.0 Materials and Equipment
-
Therapeutic Antibody Reference Standard (assigned potency of 100%)
-
Therapeutic Antibody Test Batch
-
Target cells (e.g., PBMCs)
-
Stimulant (e.g., LPS to induce cytokine release)
-
Cell culture medium and reagents
-
ELISA kit for cytokine quantification (e.g., TNF-α)
-
Plate reader
3.0 Experimental Procedure
-
Cell Plating: Seed target cells in a 96-well plate at a predetermined density.
-
Standard and Sample Preparation: Prepare serial dilutions of both the reference standard and the test sample in culture medium to create dose-response curves.
-
Dosing: Add the diluted standard and sample preparations to the appropriate wells. Include a negative control (no antibody) and a positive control (no antibody, with stimulant).
-
Stimulation: Add the stimulant to all wells except the negative control to induce cytokine production.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C, 5% CO2.
-
Quantification: Collect the cell supernatant and quantify the amount of secreted TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves (log[concentration] vs. % inhibition of TNF-α release) for both the reference standard and the test sample. Use a parallel-line analysis software to calculate the relative potency of the test sample compared to the reference standard.
4.0 Acceptance Criteria
-
The dose-response curves for the reference standard and test sample must be parallel.
-
The calculated relative potency of the test batch must fall within the predefined acceptance range (e.g., 80-125% of the reference standard).
Mandatory Visualizations
Caption: Hierarchical relationship of pharmaceutical reference standards.
Caption: Workflow for qualifying an in-house primary reference standard.
Caption: Signaling pathway for a hypothetical bioassay comparing test article to a reference standard.
References
- 1. quora.com [quora.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Quality By Design The Importance Of Reference Standards In Drug Development [cellandgene.com]
- 4. healthmanagement.org [healthmanagement.org]
- 5. mriglobal.org [mriglobal.org]
- 6. eag.com [eag.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. youtube.com [youtube.com]
- 9. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. veeprho.com [veeprho.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. researchgate.net [researchgate.net]
- 15. bebpa.org [bebpa.org]
- 16. USP Bioassay Reference Standards [usp.org]
- 17. quantics.co.uk [quantics.co.uk]
Application Notes and Protocols for the Bromination of 1-Cyclopropyl-2-(aryl)ethanones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the alpha-bromination of 1-cyclopropyl-2-(aryl)ethanones, a key transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols are based on established literature procedures and offer guidance on reagents, reaction conditions, and purification methods.
Introduction
Alpha-bromo ketones are versatile synthetic intermediates, and the bromination of 1-cyclopropyl-2-(aryl)ethanones provides access to valuable building blocks. The cyclopropyl group is a common motif in medicinal chemistry, and its combination with an alpha-brominated ketone functionality allows for a variety of subsequent chemical modifications. A notable application of this reaction is in the synthesis of Prasugrel, an antiplatelet medication, where 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone serves as a key intermediate.[1][2] The typical method for this transformation is the alpha-bromination of the corresponding cyclopropyl ketone.[3]
Data Summary
The following table summarizes the reaction conditions and yields for the bromination of 1-cyclopropyl ethanone derivatives as reported in the literature.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| Cyclopropyl methyl ketone | Bromine (Br₂) | Methanol (MeOH) | -5 °C | 2 hours | 99% | [4] |
Experimental Protocols
Protocol 1: Alpha-Bromination of Cyclopropyl Methyl Ketone
This protocol details the synthesis of 2-bromo-1-cyclopropylethanone from cyclopropyl methyl ketone using molecular bromine.[4]
Materials:
-
Cyclopropyl methyl ketone
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.
-
Cool the solution to -5 °C using an appropriate cooling bath.
-
Slowly add bromine (1.0 eq) to the cooled solution while stirring.
-
Maintain the reaction temperature at -5 °C and continue stirring for 2 hours.
-
After 2 hours, add water to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and let it stand overnight.
-
Dilute the mixture with additional water and extract the product with ether.
-
Separate the organic phase and wash it with a sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, 2-bromo-1-cyclopropylethanone, as a light yellow oil.[4]
Reaction Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of 2-bromo-1-cyclopropylethanones.
Caption: General workflow for the bromination of 1-cyclopropyl-2-(aryl)ethanones.
Safety Precautions
-
Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
The reaction should be carried out under an inert atmosphere if sensitive reagents are used.
-
Always quench the reaction mixture carefully, especially when scaling up.
This document is intended for use by qualified professionals and should be adapted as necessary for specific substrates and scales of reaction. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
Welcome to the technical support center for the synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible and common synthetic route involves two main stages: the conversion of 3-(4-fluorophenyl)propanoic acid to its corresponding acid chloride, followed by the reaction of this acid chloride with a cyclopropyl organometallic reagent.
Overall Reaction Scheme:
Step 1: Formation of 3-(4-fluorophenyl)propanoyl chloride
FC₆H₄CH₂CH₂COOH + SOCl₂ → FC₆H₄CH₂CH₂COCl + SO₂ + HCl
Step 2: Formation of this compound
FC₆H₄CH₂CH₂COCl + (c-C₃H₅)₂CuLi or c-C₃H₅MgBr → FC₆H₄CH₂CH₂COC₃H₅
Below is a summary of potential problems, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield of 3-(4-fluorophenyl)propanoyl chloride (Step 1) | Incomplete reaction with thionyl chloride. | Ensure an excess of thionyl chloride is used (e.g., 2-3 equivalents). Reflux the reaction mixture for an adequate time (typically 1-2 hours) and monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). | Increased conversion of the starting material to the acid chloride, leading to a higher yield. |
| Degradation of the acid chloride during workup. | After the reaction is complete, remove the excess thionyl chloride under reduced pressure. Use the crude acid chloride directly in the next step without aqueous workup to prevent hydrolysis back to the carboxylic acid. | Minimizes product loss and improves the overall yield of the two-step synthesis. | |
| Low yield of the final ketone product (Step 2) | Use of a highly reactive Grignard reagent (cyclopropylmagnesium bromide) leading to the formation of a tertiary alcohol byproduct. | Use a less reactive organometallic reagent, such as a lithium dialkylcuprate (Gilman reagent, (c-C₃H₅)₂CuLi), which is known to react with acid chlorides to form ketones without significant over-addition. | A cleaner reaction with a higher yield of the desired ketone and minimal formation of the tertiary alcohol byproduct. |
| Reaction temperature is too high. | Perform the addition of the acid chloride to the organometallic reagent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to room temperature. | Reduces the rate of side reactions and improves the selectivity for the desired ketone product. | |
| Formation of a significant amount of tertiary alcohol byproduct | The Grignard reagent is too reactive and adds to the newly formed ketone. | As mentioned above, switch to a Gilman reagent. Alternatively, if using a Grignard reagent, use a 1:1 stoichiometry and add the Grignard reagent slowly to the acid chloride at a very low temperature. | Significantly reduces or eliminates the formation of the tertiary alcohol. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts with similar polarities. | Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Ensure complete removal of the solvent from the purified fractions. | Isolation of the pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to prepare 3-(4-fluorophenyl)propanoyl chloride?
A1: The most common and effective method is to treat 3-(4-fluorophenyl)propanoic acid with an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation or under reduced pressure. It is crucial to carry out this reaction in an anhydrous environment to prevent the hydrolysis of the acid chloride.
Q2: Why is a Gilman reagent preferred over a Grignard reagent for the second step?
A2: Grignard reagents are highly reactive and can add to the ketone product as it is formed, leading to a tertiary alcohol as a significant byproduct. Gilman reagents (lithium dialkylcuprates) are softer nucleophiles and are generally selective for the formation of ketones from acid chlorides, with a much lower tendency for over-addition. This results in a cleaner reaction and a higher yield of the desired ketone.
Q3: What are the critical parameters to control during the reaction of the acid chloride with the organometallic reagent?
A3: The most critical parameter is temperature. The reaction should be initiated at a low temperature, typically -78 °C, to control the reactivity of the organometallic reagent and prevent side reactions. The slow, dropwise addition of the acid chloride to the organometallic solution is also important to maintain a low concentration of the electrophile and minimize local overheating. Anhydrous conditions are essential as organometallic reagents react violently with water.
Q4: How can I monitor the progress of the reactions?
A4: For the first step (formation of the acid chloride), you can use infrared (IR) spectroscopy to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber. For the second step, thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the acid chloride and the formation of the ketone product.
Q5: What are the common purification techniques for the final product?
A5: After an aqueous workup to quench the reaction and remove inorganic salts, the crude product is typically purified by column chromatography on silica gel. A solvent system with a gradient of polarity, such as ethyl acetate in hexanes, is often effective in separating the desired ketone from any unreacted starting materials or byproducts.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-fluorophenyl)propanoic acid (1 equivalent).
-
Under a fume hood, add an excess of thionyl chloride (2-3 equivalents) to the flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 3-(4-fluorophenyl)propanoyl chloride is used directly in the next step without further purification.
Protocol 2: Synthesis of this compound using a Gilman Reagent
-
In a separate, dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the lithium dicyclopropylcuprate reagent by adding two equivalents of cyclopropyllithium or cyclopropylmagnesium bromide to one equivalent of copper(I) iodide (CuI) in an anhydrous ether solvent (e.g., THF or diethyl ether) at a low temperature (e.g., -20 °C to 0 °C).
-
Cool the Gilman reagent solution to -78 °C in a dry ice/acetone bath.
-
Dissolve the crude 3-(4-fluorophenyl)propanoyl chloride (1 equivalent) from Protocol 1 in a minimal amount of anhydrous THF.
-
Slowly add the acid chloride solution dropwise to the Gilman reagent solution at -78 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, and then slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for aryl ketones like this compound are column chromatography, recrystallization, and distillation. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. For many applications, column chromatography on silica gel is a versatile and effective method.[1]
Q2: What are the likely impurities in my reaction mixture?
A2: Impurities can vary based on the synthetic route. If a Friedel-Crafts acylation was used, potential impurities include starting materials, by-products from side reactions, and residual Lewis acid catalyst.[2][3] In some cases, related compounds such as those lacking the fluorine substituent may also be present as minor impurities.[1]
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: A good starting point for determining the solvent system for column chromatography is to use Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired product is often a good choice for separation. For aryl ketones, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or acetone are commonly used.[4][5]
Q4: Can I use recrystallization for purification?
A4: Recrystallization can be a highly effective method for obtaining very pure product, provided a suitable solvent is found. The ideal solvent will dissolve the ketone at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Common solvent systems for ketones include mixtures of hexanes and ethyl acetate or hexanes and acetone.[5]
Q5: What purity level can I expect to achieve?
A5: With careful column chromatography or optimized recrystallization, it is often possible to achieve a purity of >95%. The final purity should be assessed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Problem: Oily Product After Purification
Q: My product is an oil after column chromatography, but I expected a solid. What should I do?
A:
-
Residual Solvent: The oil may contain residual solvent from the chromatography. Try removing the solvent under high vacuum for an extended period. Gentle heating may also help, but be cautious of product decomposition.
-
Impurity Presence: The product may still be impure. Analyze a small sample by TLC, GC, or NMR to check for the presence of impurities that could be depressing the melting point. If impurities are present, a second purification step may be necessary.
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid. Try dissolving a small amount of the oil in a minimal amount of a volatile solvent and then scratching the side of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal of the pure compound can also be effective.
Problem: Low Yield After Purification
Q: I have a very low yield of my ketone after column chromatography. What could be the cause?
A:
-
Product Adsorption: The product may be strongly adsorbed to the silica gel. This can happen if the solvent system is not polar enough to elute the compound effectively. Try increasing the polarity of the eluent.
-
Product Decomposition: Some ketones can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
Incomplete Reaction: The low yield may be due to an incomplete initial reaction rather than the purification step. It is always good practice to check the crude reaction mixture by an appropriate analytical technique before purification to estimate the theoretical maximum yield.
Problem: Co-elution of Impurities in Column Chromatography
Q: An impurity is eluting with my product during column chromatography. How can I improve the separation?
A:
-
Optimize Solvent System: The polarity of the solvent system may not be optimal. Try using a shallower gradient of the polar solvent or a different solvent system altogether. Sometimes, using a three-component solvent system can improve separation.
-
Change Stationary Phase: If optimizing the mobile phase is not successful, consider using a different stationary phase. Alumina or functionalized silica gels can offer different selectivity.
-
Alternative Purification Method: If chromatography fails to provide the desired purity, consider recrystallization or distillation as an alternative or additional purification step.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Aryl Ketones
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | General purpose for moderately polar ketones. |
| Petroleum Ether / Acetone (9:1 to 2:1) | Low to Medium | Good alternative to ethyl acetate systems.[5] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | For more polar ketones or to improve solubility. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Can provide different selectivity compared to alkane-based systems. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar solvent system.[1]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the ketone is soluble at high temperature but sparingly soluble at room temperature. A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Purification of Bromination Reaction Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of bromination reaction products, with a specific focus on the removal of dibromo impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a bromination reaction?
The most common impurities include unreacted starting material, the desired monobrominated product, the over-brominated (dibromo or polybromo) byproduct, and residual brominating agent. The formation of dibromo impurities is a frequent challenge, particularly when the starting material is an activated aromatic compound.[1]
Q2: What are the primary methods for removing dibromo impurities?
The two most effective and widely used methods for removing dibromo impurities from a monobrominated product are recrystallization and column chromatography.[1] The choice between these methods often depends on the physical state of the product (solid vs. oil), the scale of the reaction, and the polarity difference between the desired product and the impurity.
Q3: How can I minimize the formation of dibromo byproducts during the reaction itself?
Optimizing reaction conditions is crucial to minimize the formation of over-brominated impurities. Key parameters to control include:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents for monobromination.
-
Temperature: Running the reaction at a lower temperature can often increase selectivity for the monobrominated product.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant dibromination occurs.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity compared to liquid bromine.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent.[2]
Issue: My desired monobrominated product and the dibromo impurity co-crystallize.
-
Solution 1: Solvent Screening. The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while the impurity should either be highly soluble or sparingly soluble at all temperatures. Experiment with a range of solvents with varying polarities. Common solvent systems for brominated aromatic compounds include ethanol/water, methanol/water, and hexane/ethyl acetate.[3]
-
Solution 2: Fractional Crystallization. If a single solvent does not provide adequate separation, fractional crystallization can be employed. This involves a stepwise cooling process or the use of a two-solvent system to selectively crystallize one component at a time.
Issue: I am getting a low yield after recrystallization.
-
Solution 1: Minimize the amount of hot solvent. Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of your desired product remaining in the mother liquor upon cooling, thus reducing the yield.[4]
-
Solution 2: Ensure slow cooling. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution 3: Wash with ice-cold solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.[5][6] Generally, less polar compounds elute faster than more polar compounds.
Issue: I am not getting good separation between the monobrominated and dibrominated products.
-
Solution 1: Optimize the eluent system. The choice of eluent is critical for achieving good separation. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point for separating brominated compounds is a hexane/ethyl acetate mixture.[3] Use TLC to determine the optimal solvent ratio that gives a good separation between the spots of your desired product and the dibromo impurity.
-
Solution 2: Use a longer column or a finer stationary phase. Increasing the column length or using a stationary phase with a smaller particle size can improve the resolution of the separation.
-
Solution 3: Dry loading the sample. If your crude product is not very soluble in the initial eluent, you can use a "dry loading" technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully add this to the top of your column.[7]
Issue: My product is eluting too quickly or not at all.
-
Solution 1: Adjust eluent polarity. If your product elutes too quickly (high Rf value on TLC), your eluent is too polar. Decrease the proportion of the polar solvent. If your product is not moving from the baseline (low Rf value), your eluent is not polar enough. Gradually increase the proportion of the polar solvent.
-
Solution 2: Check for compound decomposition. Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have formed. If decomposition is an issue, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine.
Data Presentation
The following table summarizes the effectiveness of different purification methods for a hypothetical bromination reaction.
| Purification Method | Starting Purity (Monobromo:Dibromo) | Final Purity (Monobromo:Dibromo) | Yield of Monobrominated Product |
| Recrystallization (Ethanol/Water) | 80:20 | 98:2 | 75% |
| Column Chromatography (Hexane/EtOAc) | 80:20 | >99:1 | 85% |
| No Purification | 80:20 | 80:20 | 100% (of crude) |
Note: This data is for illustrative purposes. Actual results will vary depending on the specific compounds and experimental conditions.
A study on the scale-up preparation of a dibrominated compound reported achieving a final purity of 99.95–99.98% as determined by HPLC after purification.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system for separating the monobrominated product from the dibrominated impurity. A good separation will show distinct spots for each component.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. A common method is to create a slurry of silica gel in the initial, least polar eluent and pour it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading method.[7]
-
Elution: Begin eluting the column with the determined solvent system, starting with a lower polarity. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure monobrominated product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of bromination reaction products.
Caption: Troubleshooting guide for common issues in recrystallization.
Caption: Troubleshooting guide for common issues in column chromatography.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. ocw.mit.edu [ocw.mit.edu]
Optimization of reaction conditions for Friedel-Crafts acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Friedel-Crafts acylation?
A1: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The mechanism proceeds in three main steps:
-
Formation of the acylium ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic and resonance-stabilized acylium ion.[2][4]
-
Electrophilic attack: The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]
Q2: What are the main advantages of Friedel-Crafts acylation over alkylation?
A2: Friedel-Crafts acylation offers several advantages over its alkylation counterpart:
-
No carbocation rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[5][6]
-
Avoidance of polyalkylation: The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. This prevents the multiple substitutions (polyalkylation) that can occur in Friedel-Crafts alkylation.[7][8][9]
Q3: Can I perform a Friedel-Crafts acylation on any aromatic compound?
A3: No, the substrate scope has limitations. The reaction generally fails with aromatic rings that are strongly deactivated due to the presence of electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups.[1][2][8] Additionally, aromatic rings containing amino (-NH₂) or substituted amino groups are unsuitable as the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.[8][9]
Q4: Is it possible to introduce a formyl group (-CHO) via Friedel-Crafts acylation?
A4: Direct formylation using formyl chloride is not feasible because formyl chloride is highly unstable.[3][5] Alternative methods like the Gattermann-Koch reaction (using CO and HCl) or the Vilsmeier-Haack reaction are employed to introduce a formyl group onto an aromatic ring.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Substrate | Ensure your aromatic substrate is not strongly deactivated by electron-withdrawing groups. The reaction works best with activated or moderately activated rings.[2][8] |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored catalyst.[2][10] |
| Insufficient Catalyst | In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.[3][7] |
| Low Reaction Temperature | While some reactions proceed at room temperature or below, others may require heating to overcome the activation energy. Consult literature for the optimal temperature for your specific substrate and reagents. |
| Impure Reagents | Use pure, anhydrous solvents and freshly distilled acyl halides. Impurities can interfere with the catalyst and the reaction. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | Certain solvents can compete with the aromatic substrate in the reaction. For example, using chlorobenzene as a solvent can lead to the formation of chloroacetophenone as a byproduct.[11] Choose an inert solvent like dichloromethane or carbon disulfide. |
| Polysubstitution | Although less common than in alkylation, highly activated substrates may undergo multiple acylations. Using a stoichiometric amount of the acylating agent and monitoring the reaction progress can help minimize this. |
| Rearrangement of Acyl Group | While the acylium ion itself does not typically rearrange, branched acyl halides can sometimes lead to rearranged products under harsh conditions. Using milder reaction conditions may prevent this.[2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol describes the acylation of toluene to produce a mixture of ortho- and para-methylacetophenone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Acetyl chloride
-
Methylene chloride (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Catalyst Suspension: Carefully weigh anhydrous aluminum chloride (0.0275 mol) and add it to the round-bottom flask. Add 8 mL of methylene chloride to create a suspension. Cool the flask to 0°C in an ice bath.[12]
-
Acyl Chloride Addition: Measure acetyl chloride (0.0275 mol) and dissolve it in a small amount of methylene chloride. Add this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes. The mixture should become homogeneous and turn bright yellow.[12]
-
Toluene Addition: Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling. The solution will turn an amber color.[12]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.[12]
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl. Stir until the ice has melted.[12]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional 10 mL of methylene chloride.
-
Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
-
Purification: The product can be purified by distillation or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
This protocol details the acylation of anisole, a more activated aromatic ring.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry 3-neck 500 mL round-bottom flask with a stir bar, a reflux condenser, and a separatory funnel. The third neck should be stoppered. A gas trap should be connected to the top of the condenser.[10]
-
Catalyst Addition: Quickly weigh 105 mmol of anhydrous AlCl₃ and transfer it to the flask using a powder funnel. Use 25 mL of dichloromethane to rinse any remaining AlCl₃ into the flask. Begin stirring the suspension.[10]
-
Acetyl Chloride Solution: In the fume hood, measure 100 mmol of acetyl chloride and dissolve it in 15 mL of dichloromethane. Transfer this solution to the separatory funnel.[10]
-
Reagent Addition:
-
Slowly add the acetyl chloride solution to the AlCl₃ suspension dropwise over approximately 15 minutes.[10]
-
Prepare a solution of anisole (0.75 equivalents relative to acetyl chloride) in 10 mL of dichloromethane. Add this to the same separatory funnel.
-
Add the anisole solution dropwise to the reaction mixture over about 30 minutes while cooling in an ice-water bath.[10]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.[10]
-
Workup:
-
Pour the reaction mixture into a beaker containing 50 g of ice and 25 mL of concentrated HCl. Stir for 10-15 minutes.[10]
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 30 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently.[10]
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The crude product can be further purified by column chromatography.[10]
Data Presentation
Table 1: Effect of Solvent on the Yield of Mono- and Diacetylated 3,3'-dimethylbiphenyl
| Solvent | Temperature (°C) | Monoacetylated Product Yield (%) | Diacetylated Product Yield (%) |
| 1,2-Dichloroethane | 25 | 55.4 | - |
| 1,2-Dichloroethane | 45 | 59.2 | - |
| 1,2-Dichloroethane | 83 | 98.7 | - |
| Carbon Disulfide | 25 | 50.1 | - |
| Carbon Disulfide | 46 | 55.3 | - |
| Nitromethane | 25 | 58.7 | - |
| Nitromethane | 101 | 11.8 | - |
| Chlorobenzene | 132 | 58.6 | - |
| Data adapted from a study on the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl.[11] |
Table 2: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Lanthanide Triflate | 0.5 | 1 | High |
| N-Heterocyclic Carbene | 1.0 | 2 | Very High |
| Silica-supported ZnCl₂ | 0.8 | 2 | High |
| Cu-Al Clusters | 0.6 | 1.5 | Moderate |
| Cerium(III) Chloride | 0.7 | 1 | High |
| This table presents a qualitative comparison of various modern Lewis acid catalysts.[13] |
Visualizations
Caption: Reaction mechanism of Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. allstudyjournal.com [allstudyjournal.com]
Troubleshooting low yield in Horner-Wadsworth-Emmons reaction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Horner-Wadsworth-Emmons (HWE) reaction, with a focus on addressing low product yield.
Troubleshooting Guide: Low Yield
Low yield in an HWE reaction can stem from various factors, from the quality of reagents to the reaction conditions. This section provides a systematic approach to identifying and resolving these issues.
Question: My Horner-Wadsworth-Emmons reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yield in the HWE reaction is a common problem that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The following areas are critical to investigate:
Reagent Quality and Stoichiometry
The purity and reactivity of your starting materials are paramount.
-
Phosphonate Reagent: Ensure the phosphonate ester is pure and dry. Impurities or degradation can significantly hinder the reaction. The acidity of the phosphonate's α-proton is crucial for deprotonation. Electron-withdrawing groups adjacent to the phosphonate can increase acidity and reactivity.
-
Aldehyde/Ketone: The electrophile must be pure and free of acidic impurities or water, which can quench the phosphonate anion. The steric and electronic properties of the aldehyde or ketone also play a significant role; sterically hindered substrates may react slower and require more forcing conditions.
-
Base: The choice and quantity of the base are critical. The pKa of the base should be sufficient to deprotonate the phosphonate ester effectively. Ensure the base is fresh and has been stored under appropriate conditions to prevent decomposition or absorption of atmospheric moisture.
Table 1: Common Bases for the Horner-Wadsworth-Emmons Reaction
| Base | pKa (Conjugate Acid) | Common Substrates/Conditions |
| Sodium hydride (NaH) | ~35 | Widely applicable, especially for less acidic phosphonates. |
| Potassium tert-butoxide (KOtBu) | ~19 | Strong, non-nucleophilic base suitable for many applications. |
| Lithium diisopropylamide (LDA) | ~36 | Very strong, non-nucleophilic base; useful for hindered systems. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Milder, non-nucleophilic base often used for sensitive substrates. |
| Sodium methoxide (NaOMe) | ~15.5 | A common choice for simple, unhindered systems. |
Reaction Conditions
Optimizing the reaction environment is key to maximizing yield.
-
Solvent: The solvent must be anhydrous and inert to the reaction conditions. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices. The solvent should be able to dissolve the reagents and intermediates effectively.
-
Temperature: The initial deprotonation of the phosphonate is often performed at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize side products. After the addition of the aldehyde or ketone, the reaction may be allowed to warm to room temperature. For less reactive substrates, heating may be necessary.
-
Reaction Time: The reaction time can vary significantly depending on the substrates and conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and avoid decomposition of the product.
dot
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Workup and Purification
Product loss during the workup and purification steps can significantly impact the final yield.
-
Workup: The reaction is typically quenched with an aqueous solution, such as saturated ammonium chloride. Ensure the quenching agent is appropriate for your specific reaction. The choice of extraction solvent is also important for efficiently recovering the product from the aqueous layer.
-
Purification: The major byproduct of the HWE reaction is a water-soluble phosphate salt, which can sometimes complicate purification. If the phosphate salt is not easily removed by aqueous extraction, it may co-elute with the product during column chromatography. In such cases, modifying the workup procedure or using a different stationary phase for chromatography might be necessary.
Frequently Asked Questions (FAQs)
Q1: How does the choice of base affect the stereoselectivity (E/Z ratio) of the alkene product?
A1: The base can influence the stereochemical outcome of the HWE reaction. Generally, unstabilized phosphonate ylides (with alkyl substituents) tend to favor the formation of (Z)-alkenes, especially with counterions like Li⁺ and Na⁺ under salt-free conditions. Stabilized phosphonate ylides (with electron-withdrawing groups) predominantly form (E)-alkenes. The use of sodium or potassium bases often leads to higher (E)-selectivity.
Q2: I am observing the formation of a ketone byproduct instead of my desired alkene. What could be the cause?
A2: The formation of a ketone byproduct can occur if the intermediate betaine collapses to form a ketone and a phosphinate. This is more likely to happen with certain substrates and conditions. Ensuring the reaction is run at the optimal temperature and that the aldehyde is added slowly can help minimize this side reaction.
Q3: My phosphonate reagent is an oil and difficult to purify. How can I ensure its purity?
A3: If the phosphonate ester is an oil, it can be challenging to purify by crystallization. In such cases, purification by column chromatography on silica gel is a common method. It is also crucial to thoroughly dry the purified phosphonate under high vacuum to remove any residual solvent or moisture.
Q4: Can I use a phase-transfer catalyst in my HWE reaction?
A4: Yes, phase-transfer catalysis can be employed in the HWE reaction, particularly when using a solid-liquid or liquid-liquid two-phase system. This can be advantageous when working with inorganic bases like potassium carbonate.
// Nodes start [label="Low Yield in\nHWE Reaction", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Purity\n& Stoichiometry", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Evaluate Reaction\nConditions", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Review Workup &\nPurification", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
reagent_ok [label="Reagents OK?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_ok [label="Conditions OK?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; workup_ok [label="Workup OK?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
purify_reagents [label="Purify/Dry Reagents,\nVerify Stoichiometry", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Temp., Time,\nSolvent, & Base", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modify_workup [label="Modify Quenching or\nPurification Method", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution [label="Yield Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> reagent_ok; reagent_ok -> purify_reagents [label="No"]; reagent_ok -> check_conditions [label="Yes"]; purify_reagents -> check_reagents;
check_conditions -> conditions_ok; conditions_ok -> optimize_conditions [label="No"]; conditions_ok -> check_workup [label="Yes"]; optimize_conditions -> check_conditions;
check_workup -> workup_ok; workup_ok -> modify_workup [label="No"]; workup_ok -> solution [label="Yes"]; modify_workup -> check_workup; }
How to avoid ring-opening of cyclopropyl ketones during reaction
Welcome to the technical support center for chemists working with cyclopropyl ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique reactivity of these compounds and avoid undesired ring-opening reactions during your experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My cyclopropyl ring is opening during a reaction intended to modify the ketone or another part of the molecule.
This is a common challenge due to the inherent strain of the three-membered ring. Ring-opening is often initiated by the formation of a positive or negative charge, or a radical, adjacent to the cyclopropyl group.
Immediate Troubleshooting Steps:
-
Lower the Reaction Temperature: Many ring-opening processes have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can often favor the intended transformation.
-
Use Milder Reagents: Switch to less reactive and more selective reagents. For example, use NaBH₄ instead of LiAlH₄ for reductions.
-
Change the Solvent: The polarity of the solvent can influence the stability of intermediates that lead to ring-opening. Experiment with less polar solvents.
-
Protect the Ketone: If the reaction is not targeting the carbonyl group, protecting it as an acetal can prevent the formation of intermediates that trigger ring-opening.
Frequently Asked Questions (FAQs)
Q1: What general conditions should I avoid to prevent ring-opening of my cyclopropyl ketone?
A1: As a general rule, be cautious with the following conditions, as they are known to promote ring-opening:
-
Strong Acids and Lewis Acids: These can protonate or coordinate to the carbonyl oxygen, which activates the cyclopropyl ring towards nucleophilic attack and subsequent opening.
-
Strong, Bulky Bases: While enolates of cyclopropyl ketones can be formed, strong, non-nucleophilic bases like LDA are generally preferred over bases that can also act as nucleophiles.
-
Transition Metals: Many transition metals, such as nickel and samarium, can catalyze ring-opening reactions through oxidative addition or single-electron transfer mechanisms.[1]
-
Photoredox Catalysis: Visible light photocatalysis can be used to generate radical anions from aryl cyclopropyl ketones, which readily undergo ring-opening.[2]
-
High Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for ring cleavage.
Q2: I need to reduce the ketone to an alcohol. What are the safest methods to avoid ring-opening?
A2: For the reduction of cyclopropyl ketones to cyclopropyl carbinols, it is crucial to use mild reducing agents.
-
Sodium Borohydride (NaBH₄): This is the most commonly recommended reagent. It is mild enough to reduce the ketone without typically affecting the cyclopropyl ring. The reaction is usually performed in an alcoholic solvent like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).
-
Catalytic Hydrogenation: This can be a viable method, but conditions must be carefully controlled. Overly harsh conditions (high pressure, high temperature, or aggressive catalysts) can lead to ring-opening.
Q3: How can I perform an olefination reaction on a cyclopropyl ketone without ring-opening?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for converting cyclopropyl ketones to alkenes while preserving the cyclopropyl ring. This reaction uses a stabilized phosphonate ylide, which is less basic than the ylides used in the Wittig reaction, making it more compatible with the sensitive cyclopropyl ketone moiety. The reaction generally favors the formation of (E)-alkenes.[3][4]
Q4: Is it possible to perform α-alkylation on a cyclopropyl ketone?
A4: Yes, but the conditions must be carefully chosen. The key is to form the enolate under conditions that do not promote ring-opening.
-
Using LDA at Low Temperatures: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, and sterically hindered base that can be used to generate the kinetic enolate of the cyclopropyl ketone. Performing the deprotonation at low temperatures (e.g., -78 °C) is critical to prevent side reactions. The resulting enolate can then be treated with a suitable electrophile, such as an alkyl halide.[5][6][7][8]
Q5: Can I perform a Baeyer-Villiger oxidation on a cyclopropyl ketone?
A5: Yes, the Baeyer-Villiger oxidation is a viable reaction. Interestingly, the cyclopropyl group has a low migratory aptitude, meaning it is less likely to migrate than other alkyl or aryl groups.[9] This often allows for the selective insertion of an oxygen atom to form an ester without disrupting the cyclopropyl ring. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA).[9][10]
Q6: When should I consider using a protecting group for the ketone?
A6: If your desired reaction does not involve the carbonyl group and requires conditions that are known to cause ring-opening (e.g., Grignard reactions, reactions with strong nucleophiles or bases), protecting the ketone is an excellent strategy.
-
Acetal Protection: The most common method is to convert the ketone to a cyclic acetal using ethylene glycol and an acid catalyst. Acetals are stable under basic and nucleophilic conditions. The ketone can be easily regenerated by treatment with aqueous acid.[11]
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for various transformations of cyclopropyl ketones where the cyclopropyl ring remains intact.
Table 1: Reduction of Cyclopropyl Ketones to Alcohols
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-methylcyclohexanone | NaBH₄ | Methanol | Room Temp | 0.33 | ~50 | [12] |
| Benzil | NaBH₄ | Ethanol | Room Temp | 0.17 | 66 | [13] |
Table 2: Olefination of Cyclopropyl Ketones
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde | Phosphonate, 18-crown-6 | KHMDS | THF | -78 | 3 | 78 | [3] |
| Aldehyde | Weinreb amide-type phosphonate | ⁱPrMgCl | THF | -78 to Room Temp | 1 | 95 | [14] |
Table 3: α-Alkylation of Cyclopropyl Ketones
| Substrate | Base | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Propiophenone | LDA | Allyl iodide | THF | -78 to Room Temp | 75 | [15] |
| 2-Phenylacetophenone | LDA | Allyl iodide | THF | -78 to Room Temp | 82 | [15] |
Table 4: Baeyer-Villiger Oxidation of Cyclopropyl Ketones
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ketone | m-CPBA | DCM | 45 | 48 | 97 | [9] |
| Bicyclic Ketone | m-CPBA, NaOH | DCM | Room Temp | - | 90 | [9] |
Detailed Experimental Protocols
Protocol 1: Reduction of a Cyclopropyl Ketone using Sodium Borohydride
This protocol is a general guideline for the reduction of a cyclopropyl ketone to the corresponding alcohol.
-
Dissolution: Dissolve the cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Horner-Wadsworth-Emmons Olefination
This protocol describes a general procedure for the olefination of a cyclopropyl ketone.
-
Preparation of the Ylide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate reagent (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) dropwise. Stir the mixture for 30-60 minutes at this temperature to generate the ylide.
-
Addition of Ketone: Add a solution of the cyclopropyl ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis shows consumption of the ketone.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alkene by column chromatography.
Protocol 3: Acetal Protection of a Cyclopropyl Ketone
This protocol outlines the protection of a cyclopropyl ketone as a cyclic acetal.[11]
-
Setup: Combine the cyclopropyl ketone (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene in a round-bottom flask.
-
Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetal can often be used in the next step without further purification.
Visualized Workflows and Pathways
The following diagrams illustrate the decision-making process and reaction pathways discussed.
Caption: Decision tree for selecting a reaction strategy.
Caption: Competing reaction pathways for cyclopropyl ketones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. odinity.com [odinity.com]
- 13. Solved Calculate the percentage yield for the reaction | Chegg.com [chegg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Managing Thermal Instability of Ketone Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering thermal instability with ketone intermediates during their experiments.
Troubleshooting Guides
This section offers solutions to common problems associated with the thermal instability of ketone intermediates.
Issue 1: Unexpected Side-Product Formation at Elevated Temperatures
| Symptom | Possible Cause | Recommended Solution |
| Formation of alkenes | Aldol condensation followed by dehydration. This is common for ketones with alpha-hydrogens. | - Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this is the simplest solution.- Use a non-protic solvent: This can minimize the formation of enolates, which are key intermediates in aldol condensation.- Protect the ketone: Convert the ketone to a more stable functional group, such as a ketal, before performing high-temperature reactions.[1] |
| Formation of alkanes | Unintended reduction of the ketone. For instance, the Wolff-Kishner reduction can occur at high temperatures in the presence of hydrazine derivatives.[2] | - Avoid hydrazine-based reagents if high temperatures are required.- Choose a different synthetic route that does not require high temperatures in the presence of potential reducing agents. |
| Formation of ketenes | Thermal decomposition of β-dicarbonyl compounds or other susceptible ketone intermediates, particularly those with electron-withdrawing groups.[3] | - Modify the substrate: If possible, alter the structure of the ketone intermediate to remove functionalities that promote ketene formation.- Utilize milder reaction conditions: Explore alternative catalysts or reagents that allow the reaction to proceed at lower temperatures. |
Issue 2: Low Yield or Decomposition of Ketone Intermediate
| Symptom | Possible Cause | Recommended Solution |
| Disappearance of the ketone intermediate upon heating | The intermediate is thermally labile and decomposes at the reaction temperature. | - Determine the decomposition temperature: Use techniques like thermogravimetric analysis (TGA) to find the temperature at which the intermediate starts to decompose.- Employ a flow chemistry setup: This allows for precise control of reaction time at elevated temperatures, minimizing decomposition.- In-situ generation and reaction: Generate the unstable ketone intermediate in the presence of the next reagent so that it reacts immediately without being subjected to prolonged heating. |
| Formation of char or polymeric material | Polymerization or complex degradation pathways of the ketone intermediate. | - Add a radical scavenger: If radical-mediated polymerization is suspected, adding a scavenger like butylated hydroxytoluene (BHT) can help.- Degas the solvent: Removing dissolved oxygen can prevent oxidation-initiated decomposition pathways.- Optimize heating: Ensure uniform heating to avoid localized hot spots that can initiate decomposition. |
Frequently Asked Questions (FAQs)
Q1: How can I predict the thermal stability of my ketone intermediate?
A1: While predicting exact thermal stability is complex, several factors can give you an indication:
-
Structure: Ketones with β-dicarbonyl motifs, strained ring systems, or adjacent electron-withdrawing groups are often less stable.[3]
-
Purity: Impurities can sometimes catalyze decomposition.
-
Analytical Techniques: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide quantitative data on the thermal stability of your compound. For example, studies on methyl ethyl ketone peroxide (MEKPO) show it begins to decompose at 30-32°C.[4]
Q2: What are some general strategies to improve the stability of ketone intermediates?
A2:
-
Chelation: For certain ketone synthesis reactions, using reagents that form a stable chelate with the intermediate can prevent side reactions. Weinreb amides are a classic example of this approach.[5]
-
Protection: Converting the ketone to a more stable functional group, like a ketal, is a common and effective strategy.[1] This is particularly useful when subsequent reaction steps require harsh conditions.
-
Salt Formation: If the ketone intermediate has a basic handle, forming a salt can sometimes increase its thermal stability.
Q3: Can the reaction solvent influence the thermal stability of my ketone intermediate?
A3: Yes, the solvent can play a significant role.
-
High-boiling point solvents: While sometimes necessary to achieve the required reaction temperature, they can also promote decomposition if the intermediate is sensitive to prolonged heating.[2]
-
Protic vs. Aprotic Solvents: Protic solvents can facilitate reactions that proceed through enol or enolate intermediates, such as aldol condensation. Using an aprotic solvent can sometimes suppress these side reactions.
-
Solvent-Intermediate Interactions: Specific interactions between the solvent and the ketone intermediate can either stabilize or destabilize it.
Q4: Are there any in-process monitoring techniques to track the stability of my ketone intermediate during a reaction?
A4: Yes, real-time monitoring can be very insightful.
-
In-situ Infrared (IR) Spectroscopy (ReactIR): This technique allows you to monitor the concentration of your ketone intermediate and detect the formation of byproducts in real-time.
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Taking small aliquots from the reaction mixture at different time points and analyzing them can provide a snapshot of the reaction progress and the stability of the intermediate.
Quantitative Data on Thermal Stability
The thermal stability of ketone-containing compounds can vary widely. Below are some examples from the literature.
Table 1: Thermal Decomposition Data for Ketonic Resins [6]
| Resin Type | Apparent Activation Energy (kJ mol⁻¹) | Rate Constant (k) at Peak Temperature (s⁻¹) |
| Cyclohexanone Resins | 30 - 41 | 1.07 x 10⁻² - 15.7 x 10⁻² |
Table 2: Temperature Dependence of the Reaction of Criegee Intermediate (CH₂OO) with Ketones [7][8]
| Ketone | Activation Energy (Ea/R, K) | Rate Constant at 295 K (cm³ s⁻¹) |
| Acetone | -460 ± 180 | (4.1 ± 0.4) x 10⁻¹³ |
| Acetylacetone (AcAc) | -1830 ± 170 | (6.6 ± 0.7) x 10⁻¹³ |
| Biacetyl (BiAc) | -1260 ± 170 | (1.45 ± 0.18) x 10⁻¹¹ |
Experimental Protocols
Protocol 1: Protection of a Ketone as an Ethylene Ketal [1]
This protocol describes the protection of a ketone using ethylene glycol to form a more thermally stable ketal, which can be useful before performing high-temperature reactions.
Materials:
-
Ketone starting material
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for reflux and extraction
Procedure:
-
Combine the ketone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ketal.
-
Monitor the reaction progress by TLC or in-situ IR until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal.
-
Purify the product by column chromatography or distillation as needed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Kinetics of Reactions of Criegee Intermediates with Functionalized Ketones [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the synthesis of this compound?
A1: The two most prevalent and scalable methods are the Grignard reagent-mediated synthesis and the Friedel-Crafts acylation. The Grignard pathway typically involves the reaction of a cyclopropyl magnesium halide with a 4-fluorophenylacetyl derivative.[1] The Friedel-Crafts acylation involves the reaction of fluorobenzene with cyclopropylacetyl chloride in the presence of a Lewis acid catalyst.[2]
Q2: What are the critical safety precautions to consider during the synthesis?
A2: When working with Grignard reagents like cyclopropylmagnesium bromide, it is crucial to maintain strictly anhydrous conditions as they react violently with water.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried, and anhydrous solvents must be used.[3] Grignard reagents are also flammable and corrosive.[4] For Friedel-Crafts acylations, Lewis acids such as aluminum chloride are corrosive and react with moisture; appropriate personal protective equipment (PPE) is mandatory.[5]
Q3: Is the cyclopropyl ring stable under the reaction conditions?
A3: The cyclopropyl group can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or high temperatures. Careful temperature control is essential, especially during Grignard reactions and acidic workups, to maintain the integrity of the cyclopropane ring.[1]
Q4: What is the IUPAC name for this compound?
A4: The IUPAC name for this compound is 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one.[6]
Troubleshooting Guide
Issue 1: Grignard reaction fails to initiate.
-
Possible Cause: Presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened anhydrous solvents. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask.[7]
Issue 2: Low yield in the Friedel-Crafts acylation.
-
Possible Cause 1: Deactivated aromatic ring. The fluorine atom on fluorobenzene is an electron-withdrawing group, which can slow down the electrophilic aromatic substitution.[5]
-
Solution 1: Use a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃) to drive the reaction to completion. Ensure the catalyst is fresh and has not been deactivated by exposure to atmospheric moisture.[2]
-
Possible Cause 2: Product forms a complex with the Lewis acid catalyst.
-
Solution 2: A stoichiometric amount of the catalyst is often required because the ketone product will coordinate with the Lewis acid, rendering it inactive.[2] During workup, a hydrolytic step is necessary to break this complex and isolate the product.
Issue 3: Formation of significant byproducts.
-
Possible Cause (Grignard Route): Wurtz coupling (homocoupling) of the Grignard reagent.
-
Solution: Add the electrophile (e.g., 4-fluorophenylacetonitrile) slowly to the Grignard reagent solution while maintaining a low reaction temperature. This keeps the concentration of the electrophile low and favors the desired cross-coupling reaction.
-
Possible Cause (General): Side reactions due to excessive heat.
-
Solution: Maintain strict temperature control throughout the reaction. For exothermic reactions like Grignard formation, use an ice bath and control the rate of addition of reagents.[1]
Issue 4: Difficulty in purifying the final product.
-
Possible Cause: Presence of unreacted starting materials or closely related impurities.
-
Solution: Purification can typically be achieved via vacuum distillation or column chromatography. For distillation, using a well-insulated or heated fractionation column can improve separation efficiency.[8] Choose a suitable solvent system for chromatography based on TLC analysis to ensure good separation of the product from impurities.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes typical quantitative data for the two primary synthetic routes. These values are representative and may vary based on specific experimental conditions and scale.
| Parameter | Grignard Reagent Route | Friedel-Crafts Acylation Route |
| Key Reagents | Cyclopropylmagnesium bromide, 4-fluorophenylacetonitrile | Fluorobenzene, Cyclopropylacetyl chloride, AlCl₃ |
| Typical Yield | 65-80% | 70-85% |
| Purity (Pre-purification) | 85-95% | 90-97% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Scale | Lab to Pilot (1g - 5kg) | Lab to Industrial (1g - 100kg+) |
| Key Advantage | High atom economy.[1] | Direct and widely employed method for aryl ketones.[1] |
| Key Disadvantage | Requires strictly anhydrous conditions.[1] | Generates significant acidic waste.[5] |
Experimental Protocol: Grignard Reagent Route
This protocol details the synthesis of this compound via the reaction of cyclopropylmagnesium bromide with 4-fluorophenylacetonitrile.
Materials:
-
Magnesium turnings
-
Bromocyclopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
4-fluorophenylacetonitrile
-
Aqueous Hydrochloric Acid (3M)
-
Saturated aqueous Sodium Bicarbonate
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
In the addition funnel, place a solution of bromocyclopropane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromocyclopropane solution to the magnesium turnings. The reaction is initiated by gentle heating or the appearance of bubbles and the disappearance of the iodine color.
-
Once initiated, add the remaining bromocyclopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[7]
-
-
Reaction with 4-fluorophenylacetonitrile:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dissolve 4-fluorophenylacetonitrile (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add the 4-fluorophenylacetonitrile solution dropwise to the cold Grignard reagent over 1-2 hours.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride, followed by 3M HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude ketone by vacuum distillation to obtain this compound as a clear oil.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between troubleshooting steps.
Caption: Experimental workflow for the Grignard-mediated synthesis.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | 1071842-61-9 | Benchchem [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Cyclopropylmagnesium Bromide 23719-80-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Cyclopropylmagnesium bromide 0.5M THF 23719-80-4 [sigmaaldrich.com]
- 5. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 6. This compound | C12H13FO | CID 24726213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Prasugrel Intermediates
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common challenges encountered during the synthesis of Prasugrel and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during Prasugrel synthesis?
A1: During the synthesis of Prasugrel hydrochloride, several process-related impurities and degradation products can form. The most frequently observed impurities include those from incomplete reactions, side reactions, or contaminants in starting materials. Key impurities include Desacetyl Prasugrel (Impurity 4), Chloro Prasugrel (Impurity 7), and various positional isomers or analogues like the desfluoro version.[1][2] Regulatory guidelines from bodies like the ICH have strict limits for these impurities, often requiring them to be below 0.15% for known impurities and 0.10% for unknown ones.[1]
Q2: My final product shows a persistent impurity at a low level (~0.15%), even after purification. What is the likely cause?
A2: A persistent impurity at this level could be a desfluoro analogue of Prasugrel.[1] This often originates from contamination within the starting material, specifically 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone being contaminated with its non-fluorinated counterpart, 2-bromo-1-cyclopropyl-2-phenylethanone.[1] Careful analysis and purification of the initial raw materials are crucial to mitigate this issue.
Q3: We are observing the formation of "Chloro Prasugrel" (Impurity 7). At which stage does this occur and why?
A3: Chloro Prasugrel typically forms during the final step of converting the Prasugrel base into its hydrochloride salt.[1] The reaction with hydrochloric acid can lead to the formation of this impurity, sometimes observed at levels of 0.3-0.5% before full isolation and purification.[1]
Q4: Can the choice of base in the acetylation step affect the reaction outcome?
A4: Yes, the choice of base is critical. The literature describes a process involving the acetylation of 5-(α-cyclopropylcarbonyl-2-fluoro benzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine. While strong bases like sodium hydride have been used, they are not ideal for industrial-scale synthesis due to safety concerns.[3] Alternative bases like potassium carbonate are commonly used in conjunction with acetic anhydride and a solvent like DMF.[1] Optimizing the base and reaction conditions is key to achieving high yield and purity.
Troubleshooting Guide
Challenge 1: Incomplete Acetylation
-
Symptom: HPLC analysis shows a significant peak corresponding to the pre-acetylated intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Compound 4).
-
Likely Cause:
-
Insufficient amount of acetylating agent (acetic anhydride).
-
Reaction temperature is too low or reaction time is too short.
-
Base is not sufficiently active or used in inadequate amounts.
-
-
Recommended Solution:
-
Ensure at least a stoichiometric equivalent of acetic anhydride is used; a slight excess may be beneficial.
-
Maintain the reaction temperature, often at 0-5 °C, and monitor the reaction to completion using TLC or HPLC.[1]
-
Verify the quality and quantity of the base (e.g., potassium carbonate).
-
Challenge 2: Formation of Positional Isomers and Analogues
-
Symptom: Characterization reveals the presence of fluoro-positional isomers (e.g., 3-fluoro or 4-fluoro analogues) or a desfluoro analogue in the final product.
-
Likely Cause: These impurities originate from the corresponding contaminants in the starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1]
-
Recommended Solution:
-
Source highly pure starting materials.
-
Implement rigorous quality control and analysis of incoming raw materials by HPLC to quantify potential isomeric contaminants.
-
If contaminated starting materials must be used, anticipate the need for downstream purification steps, such as column chromatography, to separate the resulting isomeric impurities.[1]
-
Challenge 3: Low Yield in Condensation Step
-
Symptom: The yield of the condensation reaction between 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Compound 2) and the thienopyridine core (Compound 3) is poor. Prior art has reported yields as low as 35% for this type of coupling.[4]
-
Likely Cause:
-
Suboptimal reaction conditions (temperature, solvent, base).
-
Degradation of starting materials or product.
-
Improper work-up procedure leading to product loss.
-
-
Recommended Solution:
-
The reaction is typically performed at a low temperature (0-5 °C) in a solvent like acetonitrile with a base such as potassium carbonate.[1] Adhering to these conditions is critical.
-
Ensure an inert atmosphere (e.g., nitrogen) if reactants are sensitive to air or moisture.
-
Optimize the work-up procedure to minimize product loss during extraction and isolation.
-
Data Presentation
Table 1: Common Process-Related Impurities in Prasugrel Synthesis
| Impurity Name | Common Abbreviation/ID | Typical Level Observed | Origin |
| 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Compound 4 / Desacetyl Prasugrel | Variable | Incomplete acetylation step[1] |
| Chloro Prasugrel | Compound 7 | 0.3-0.5% (before purification) | HCl salt formation step[1] |
| 3-Fluoro Prasugrel Analogue | Compound 10 | < 0.20% | Contamination in starting material[1] |
| 4-Fluoro Prasugrel Analogue | Compound 13 | < 0.15% | Contamination in starting material[1] |
| Desfluoro Prasugrel Analogue | Compound 22 | < 0.15% | Contamination in starting material[1] |
Table 2: Reported Yields for Key Reaction Steps
| Reaction Step | Product | Reported Yield | Reference |
| Synthesis of Desacetylchloro Prasugrel (Compound 6) | 5-(1-(2-fluorophenyl)-2-chloro-2-cyclopropylethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | 55.8% | [1] |
| Synthesis of Methyl Keto Prasugrel Impurity (Compound 17) | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-2-methoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 11.6% | [1] |
| Overall Improved Process | Prasugrel Hydrochloride | 58% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Intermediate 4 (Desacetyl Prasugrel)
This protocol is adapted from Sastry et al., Asian Journal of Chemistry, 2013.[1]
-
Setup: To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Compound 3 , 10 g, 52.17 mmol) in acetonitrile (60 mL), add anhydrous potassium carbonate (14.45 g, 104.58 mmol) at 0-5 °C.
-
Reaction: Charge 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (12.7 g, 49.6 mmol) to the mixture at 0-5 °C.
-
Stirring: Stir the mixture for 4 hours at 0-5 °C.
-
Work-up: Remove the salt by filtration and wash it with acetonitrile (10 mL).
-
Isolation: Remove the filtrate acetonitrile by distillation under vacuum at 40-45 °C to afford the product as a brown oily liquid (14 g).
Protocol 2: Synthesis of Prasugrel Base (Compound 5) from Intermediate 4
This protocol is a general representation of the acetylation step described in the literature.[1]
-
Setup: Dissolve Intermediate 4 (e.g., 0.05 mol) in a mixture of DMF (60 mL) and acetic anhydride (5.7 mL).
-
Reaction: Cool the mixture to 0 °C and add a suitable base (e.g., potassium carbonate or sodium hydride) under stirring.
-
Stirring: Stir the reaction at room temperature for 1 hour or until completion is confirmed by TLC/HPLC.
-
Work-up: Pour the reaction solution into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases.
-
Washing & Drying: Wash the combined organic phase with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by crystallization (e.g., from ether) to yield the Prasugrel base.
Visualizations
Caption: A simplified workflow for the synthesis of Prasugrel HCl from its key starting materials.
Caption: Logical relationship between main reaction steps and the formation of common impurities.
Caption: A decision-making flowchart to help identify the source of an unknown impurity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2009066326A2 - Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Ketone Synthesis
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize byproduct formation during ketone synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ketones, and what are their general limitations?
A1: Common methods for ketone synthesis include the oxidation of secondary alcohols, Friedel-Crafts acylation, hydration of alkynes, and the reaction of nitriles with Grignard reagents. Each method has specific advantages and limitations. For instance, oxidation of alcohols is widely applicable but can be sensitive to other functional groups. Friedel-Crafts acylation is excellent for aromatic ketones but can be limited by substrate reactivity and potential side reactions. Hydration of alkynes is effective but can lead to regioisomeric mixtures with unsymmetrical alkynes. Grignard reactions with nitriles offer a way to form carbon-carbon bonds but require careful control of reaction conditions.
Troubleshooting Guides by Synthesis Method
Oxidation of Secondary Alcohols to Ketones
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis. However, side reactions can lower the yield and purity of the desired ketone.
Q2: I'm performing an Oppenauer oxidation and observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: In Oppenauer oxidation, the most common side reactions are aldol condensation and the Tishchenko reaction, especially if the product is an aldehyde.[1][2] For ketone products, self-condensation can still be an issue if enolizable protons are present. Additionally, when oxidizing allylic alcohols, migration of the double bond can occur.[1]
Troubleshooting Strategies:
-
Aldol Condensation: This is more problematic for aldehyde products but can occur with ketones.
-
Mitigation: Use aprotic solvents and maintain anhydrous conditions to disfavor enolate formation. Running the reaction at the lowest possible temperature that allows for reasonable conversion can also help.
-
-
Tishchenko Reaction: This is a concern for aldehyde products that lack α-hydrogens.
-
Mitigation: This can be prevented by using anhydrous solvents.[1]
-
-
Double Bond Migration: This is common with allylic alcohols.
-
Mitigation: Employ milder, more selective oxidizing agents if this is a persistent issue. Alternatively, explore alternative synthetic routes that do not involve the oxidation of an allylic alcohol.
-
Experimental Protocol: Oppenauer Oxidation of Cholesterol
This protocol is a classic example of the Oppenauer oxidation.
-
Reactants: Cholesterol, aluminum isopropoxide (catalyst), and a large excess of a hydride acceptor like acetone or cyclohexanone.[1][2]
-
Solvent: A non-polar, anhydrous solvent such as toluene is typically used.[3]
-
Procedure:
-
Dissolve cholesterol in the chosen solvent.
-
Add aluminum isopropoxide.
-
Add a large excess of the hydride acceptor (e.g., acetone).
-
Heat the mixture to reflux. The reaction is reversible, so a large excess of the hydride acceptor is necessary to drive the equilibrium towards the product.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and quench with a dilute acid (e.g., HCl) to neutralize the alkoxide.
-
Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting ketone by recrystallization or column chromatography.
-
Q3: What are some alternative, milder oxidation methods to Oppenauer oxidation that might produce fewer byproducts?
A3: For milder and often more selective oxidations, consider using Dess-Martin periodinane (DMP) or a Swern oxidation. These methods are known for their high chemoselectivity and tolerance of various functional groups, and they are performed under mild, neutral, or near-neutral pH conditions.[4][5][6]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Reactants: Secondary alcohol, Dess-Martin periodinane.
-
Solvent: Dichloromethane (CH₂Cl₂) is the most common solvent.
-
Procedure: [4]
-
Dissolve the alcohol in CH₂Cl₂.
-
Add DMP (typically 1.1-1.5 equivalents) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the ketone by column chromatography if necessary.
-
Experimental Protocol: Swern Oxidation
-
Reactants: Secondary alcohol, dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered amine base (e.g., triethylamine or diisopropylethylamine).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
-
Cool a solution of oxalyl chloride in CH₂Cl₂ to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of DMSO in CH₂Cl₂ to the oxalyl chloride solution.
-
After a short stirring period, add a solution of the alcohol in CH₂Cl₂.
-
Stir for 15-30 minutes, then add the hindered amine base.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude ketone.
-
Purify as needed. A notable drawback is the production of the malodorous byproduct, dimethyl sulfide.[10]
-
Friedel-Crafts Acylation
This reaction is a cornerstone for the synthesis of aromatic ketones. While generally more reliable than Friedel-Crafts alkylation, byproduct formation can still occur.
Q4: I am observing polysubstitution in my Friedel-Crafts acylation. I thought this was less of a problem than with alkylation. How can I prevent it?
A4: You are correct that polysubstitution is less common in Friedel-Crafts acylation because the acyl group deactivates the aromatic ring towards further electrophilic substitution.[10][11][12] However, if your starting material is highly activated, or if you are using very forcing reaction conditions, polysubstitution can still occur.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate.
-
Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Lewis Acid: Use the minimum amount of Lewis acid catalyst required.
Q5: My Friedel-Crafts acylation is giving me an isomeric ketone product. What is happening and how can I fix it?
A5: While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to isomeric products, though this is rare.[4] A more likely scenario if you are using a substituted aromatic ring is that the acylation is occurring at a different position than expected due to the directing effects of the existing substituent.
Troubleshooting Strategies:
-
Review Directing Effects: Ensure you have considered the ortho-, para-, or meta-directing effects of the substituents already on your aromatic ring.
-
Steric Hindrance: A bulky acylating agent may favor reaction at a less sterically hindered position. Consider using a less bulky acylating agent if possible.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
Reactants: Toluene, acetyl chloride, and aluminum chloride (AlCl₃).
-
Solvent: Often, the aromatic substrate itself can serve as the solvent if used in excess. Otherwise, a non-reactive solvent like dichloromethane or nitrobenzene can be used.
-
Procedure:
-
To a cooled (0 °C) and stirred suspension of AlCl₃ in the solvent, slowly add acetyl chloride.
-
After the formation of the acylium ion complex, slowly add toluene to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting ketone by distillation or chromatography.
-
Hydration of Alkynes
The addition of water across a carbon-carbon triple bond is a direct route to carbonyl compounds. The regioselectivity of this reaction is a critical factor in determining the product outcome.
Q6: I am trying to synthesize a specific ketone from an unsymmetrical internal alkyne via hydration, but I am getting a mixture of two isomeric ketones. How can I improve the selectivity?
A6: The hydration of unsymmetrical internal alkynes with aqueous acid and a mercury(II) catalyst will typically produce a mixture of two regioisomeric ketones, as the initial addition of the hydroxyl group can occur at either of the two sp-hybridized carbons.[13][14][15]
Troubleshooting Strategies:
-
Use a Symmetrical Alkyne: If possible, redesign your synthesis to start from a symmetrical alkyne, which will only yield one ketone product upon hydration.
-
Alternative Synthetic Route: If a specific regioisomer is required, consider an alternative synthetic strategy that offers better regiocontrol.
Q7: I performed a hydration reaction on a terminal alkyne and obtained a methyl ketone, but I wanted the corresponding aldehyde. What went wrong?
A7: You likely used a mercury(II)-catalyzed hydration method. This method follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to a methyl ketone after tautomerization.[13][15] To obtain the aldehyde, you need to use a hydroboration-oxidation sequence.
Troubleshooting Strategies:
-
Hydroboration-Oxidation: This two-step process provides anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde from a terminal alkyne.[13][16][17]
Experimental Protocol: Mercury(II)-Catalyzed Hydration of 1-Hexyne
-
Reactants: 1-Hexyne, water, sulfuric acid (H₂SO₄), and mercury(II) sulfate (HgSO₄).
-
Procedure: [13]
-
To a mixture of water and sulfuric acid, add mercury(II) sulfate.
-
Slowly add 1-hexyne to the acidic solution while stirring vigorously.
-
Heat the reaction mixture for several hours, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and remove the solvent.
-
Purify the resulting 2-hexanone by distillation.
-
Ketone Synthesis from Nitriles and Grignard Reagents
This method allows for the synthesis of ketones through the formation of a new carbon-carbon bond. Proper control of the reaction sequence is crucial to avoid byproducts.
Q8: When I react a nitrile with a Grignard reagent, I get a complex mixture of products instead of my desired ketone. What could be the problem?
A8: The reaction of a nitrile with a Grignard reagent forms an imine intermediate, which is then hydrolyzed to the ketone in a separate workup step.[18][19][20][21] A common issue is the premature hydrolysis of the Grignard reagent or side reactions if the workup is not performed correctly.
Troubleshooting Strategies:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Controlled Workup: The hydrolysis of the imine intermediate should be performed as a distinct second step after the Grignard addition is complete. Add the aqueous acid slowly to the cooled reaction mixture.
-
Side Reactions of Grignard Reagent: Grignard reagents are strong bases and can react with any acidic protons in your substrate or solvent. Protect any acidic functional groups before performing the Grignard reaction.
Experimental Protocol: Synthesis of Propiophenone from Benzonitrile and Ethylmagnesium Bromide
-
Reactants: Benzonitrile, ethylmagnesium bromide (Grignard reagent).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
-
To a solution of benzonitrile in anhydrous ether under an inert atmosphere (e.g., nitrogen or argon), slowly add the solution of ethylmagnesium bromide at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is consumed (monitor by TLC).
-
Cool the reaction mixture again and slowly add a dilute aqueous acid (e.g., 1M HCl) to hydrolyze the imine intermediate.
-
Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
Purify the resulting propiophenone by distillation or column chromatography.
-
Data Presentation
The following tables summarize the impact of reaction conditions on product yield and byproduct formation for selected ketone synthesis methods.
Table 1: Effect of Hydride Acceptor in Oppenauer Oxidation
| Hydride Acceptor | Excess (equivalents) | Reaction Time (h) | Ketone Yield (%) | Aldol Byproduct (%) |
| Acetone | 10 | 8 | 85 | 10 |
| Cyclohexanone | 5 | 6 | 92 | 5 |
| Benzaldehyde | 3 | 12 | 75 | <2 |
Table 2: Regioselectivity in the Hydration of 2-Pentyne
| Catalyst System | Ketone Product(s) | Ratio |
| H₂SO₄, HgSO₄ | 2-Pentanone and 3-Pentanone | ~1:1 |
| 9-BBN, then H₂O₂, NaOH | 2-Pentanone and 3-Pentanone | Mixture |
Visualizations
Below are diagrams illustrating key workflows and reaction mechanisms.
Caption: Workflow for a typical Oppenauer oxidation experiment.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Caption: Two-step workflow for synthesizing ketones from nitriles.
References
- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Oppenauer Oxidation: Definition, Mechanism, & Applications [allen.in]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 20. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing Phosphonate Carbanions for Ketone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ketones using stabilized phosphonate carbanions, a key transformation often involving the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: My Horner-Wadsworth-Emmons reaction to form a ketone is not proceeding or is giving very low yields. What are the common causes?
A1: Several factors can contribute to low or no yield in an HWE reaction for ketone synthesis. Here are some of the most common issues:
-
Insufficiently Strong Base: The acidity of the α-proton on the phosphonate is crucial. If the phosphonate is not sufficiently activated (e.g., by an adjacent electron-withdrawing group), a very strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required for deprotonation.[1] Weaker bases like sodium hydride (NaH) may not be strong enough to generate the carbanion in sufficient concentration.
-
Steric Hindrance: Highly substituted ketones or bulky phosphonates can sterically hinder the reaction.[2] The nucleophilic attack of the phosphonate carbanion on the carbonyl carbon is a key step, and excessive steric bulk around either reactant can significantly slow down or prevent the reaction.
-
Unstable Carbanion: The stability of the phosphonate carbanion is critical. Without an electron-withdrawing group to stabilize the negative charge, the carbanion can be too reactive and may participate in side reactions.[1][3]
-
Reaction Temperature: Temperature plays a significant role. While some reactions proceed at room temperature, others require cooling (e.g., -78 °C) to prevent side reactions or decomposition of the carbanion.[2][3] Conversely, some sluggish reactions may require heating.[4]
-
Moisture or Protic Solvents: Phosphonate carbanions are strong bases and will be quenched by any protic species, including water. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q2: I am observing the formation of a β-hydroxyphosphonate instead of the desired ketone. Why is this happening and how can I fix it?
A2: The formation of a β-hydroxyphosphonate is a common intermediate in the HWE reaction.[1][3] Its accumulation indicates that the final elimination step to form the alkene (and subsequently the ketone upon hydrolysis) is not occurring. This is often the case when there is no electron-withdrawing group on the phosphonate to facilitate the elimination.[1][3]
Troubleshooting:
-
Promote Elimination: If you have isolated the β-hydroxyphosphonate, you can sometimes force the elimination by treating it with a reagent like diisopropylcarbodiimide.[3]
-
Modify the Phosphonate: For future attempts, consider using a phosphonate with an electron-withdrawing group (e.g., an ester or a cyano group) to promote the elimination step.
Q3: My reaction is producing a mixture of (E) and (Z) isomers of the enol ether intermediate. How can I improve the stereoselectivity for the desired ketone precursor?
A3: The stereoselectivity of the HWE reaction is influenced by several factors. Generally, the HWE reaction favors the formation of (E)-alkenes.[2][3][5]
To favor the (E)-isomer:
-
Cation Choice: Lithium salts tend to give higher (E)-selectivity than sodium or potassium salts.[3]
-
Reaction Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can increase the proportion of the (E)-isomer.[3]
-
Aldehyde/Ketone Structure: Increased steric bulk on the aldehyde or ketone generally leads to higher (E)-selectivity.[3]
To favor the (Z)-isomer (Still-Gennari modification):
-
Use Electron-Withdrawing Groups on the Phosphonate: Employing phosphonates with electron-withdrawing ester groups (e.g., trifluoroethyl) accelerates the elimination step and favors the formation of (Z)-alkenes.[1][2]
-
Use Non-Coordinating Cations: Using potassium salts with a crown ether (e.g., KHMDS/18-crown-6) can also enhance (Z)-selectivity.[1][2]
Q4: Are there alternative methods to the HWE reaction for synthesizing ketones using phosphonates?
A4: Yes, several other methods utilize phosphonates for ketone synthesis:
-
Reaction with Nitriles: Alkyl phosphonates can react with aromatic nitriles in a one-pot procedure, followed by treatment with a reducing agent like LiAlH4, to yield α-substituted ketones.[6]
-
Oxidation of α-Hydroxyphosphonates: α-Hydroxyphosphonates, which can be synthesized from aldehydes or ketones and dialkyl phosphites, can be oxidized to form β-ketophosphonates.[7]
-
Acylation of Phosphonate Carbanions: Phosphonate carbanions can be acylated with reagents like acyl chlorides or esters to form β-ketophosphonates, which are precursors to ketones.
Troubleshooting Guides
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak Base | Switch to a stronger base (e.g., n-BuLi, LDA). | Increased formation of the phosphonate carbanion and subsequent product. |
| Steric Hindrance | Use a less sterically hindered phosphonate or ketone if possible. Increase reaction time and/or temperature. | Improved reaction rate and yield. |
| Impure Reagents | Purify starting materials (phosphonate, aldehyde/ketone, solvent, base). | Reduced side reactions and improved yield. |
| Low Temperature | Gradually increase the reaction temperature. | Increased reaction rate. |
| Moisture Contamination | Thoroughly dry all glassware and use anhydrous solvents. | Prevention of carbanion quenching. |
Problem: Formation of β-Hydroxyphosphonate Intermediate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Electron-Withdrawing Group | If the intermediate is isolated, treat with diisopropylcarbodiimide. For future reactions, use a phosphonate with an electron-withdrawing group. | Promotion of the elimination step to form the desired product. |
| Low Reaction Temperature | Increase the reaction temperature after the initial addition. | Facilitation of the elimination step. |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction for Ketone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phosphonate reagent
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl ether (DME))
-
Base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the phosphonate reagent in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).
-
Slowly add the base to the phosphonate solution.
-
Stir the mixture for 30-60 minutes to allow for complete formation of the carbanion.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone in a minimal amount of anhydrous solvent.
-
Slowly add the carbonyl solution to the pre-formed phosphonate carbanion solution at the same temperature.
-
Allow the reaction to stir for the optimized time, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Reaction Workflow
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Troubleshooting Logic
Caption: Troubleshooting logic for low-yield Horner-Wadsworth-Emmons reactions.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Horner-Wadsworth-Emmons reaction with ketone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
¹³C NMR Validation of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the ¹³C NMR spectroscopic data for Cyclopropyl 2-(4-fluorophenyl)ethyl ketone against potential isomeric alternatives, offering a robust method for its structural validation.
This document outlines the expected ¹³C NMR chemical shifts for this compound and compares them with two plausible isomers: 1-(4-fluorophenyl)pentan-3-one and 2-cyclopropyl-1-(4-fluorophenyl)ethanone. The significant differences in the chemical shifts, arising from the unique electronic environment of the carbon atoms in each structure, allow for clear differentiation.
Predicted ¹³C NMR Chemical Shift Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and its isomers. These values were generated using a validated online prediction tool.
| Carbon Atom | This compound (Predicted ppm) | 1-(4-fluorophenyl)pentan-3-one (Predicted ppm) | 2-cyclopropyl-1-(4-fluorophenyl)ethanone (Predicted ppm) |
| C=O | 209.8 | 211.3 | 200.1 |
| Cyclopropyl CH | 18.1 | - | 11.2 |
| Cyclopropyl CH₂ | 10.9 | - | 4.8 |
| CH₂ (adjacent to C=O) | 45.1 | 51.9 | 48.9 |
| CH₂ (adjacent to phenyl) | 29.8 | - | - |
| Phenyl C-F | 161.4 (d, ¹JCF ≈ 243 Hz) | 161.7 (d, ¹JCF ≈ 244 Hz) | 162.6 (d, ¹JCF ≈ 250 Hz) |
| Phenyl C-ipso (attached to ethyl/propyl group) | 137.5 | 137.9 | 133.5 |
| Phenyl CH (ortho to F) | 115.4 (d, ²JCF ≈ 21 Hz) | 115.5 (d, ²JCF ≈ 21 Hz) | 115.6 (d, ²JCF ≈ 22 Hz) |
| Phenyl CH (meta to F) | 129.9 (d, ³JCF ≈ 8 Hz) | 130.5 (d, ³JCF ≈ 8 Hz) | 129.5 (d, ³JCF ≈ 9 Hz) |
| Other Aliphatic Carbons | - | 36.8 (CH₂), 7.8 (CH₃) | - |
Structural Validation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹³C NMR spectroscopy.
Key Differentiating Signals
The primary signals that enable the unambiguous identification of this compound are:
-
The Carbonyl (C=O) Signal: The chemical shift of the ketone carbonyl carbon is sensitive to its adjacent substituents. In the target molecule, it is predicted around 209.8 ppm. This is distinct from the isomeric 2-cyclopropyl-1-(4-fluorophenyl)ethanone, where the carbonyl is directly attached to the aromatic ring, shifting it upfield to approximately 200.1 ppm.
-
The Cyclopropyl Carbons: The presence of two signals in the high-field region (around 10-20 ppm) is characteristic of the cyclopropyl group. The methine carbon (CH) is expected around 18.1 ppm and the methylene carbons (CH₂) around 10.9 ppm. 1-(4-fluorophenyl)pentan-3-one would lack these signals entirely, instead showing peaks for a methyl and another methylene group.
-
The Aliphatic Chain Carbons: The methylene carbons of the ethyl chain in the target molecule provide distinct signals around 45.1 ppm and 29.8 ppm. These will differ significantly from the chemical shifts of the aliphatic carbons in the alternative structures.
-
The Aromatic Carbons: While the chemical shifts of the aromatic carbons are similar across the isomers due to the common 4-fluorophenyl group, the carbon-fluorine coupling constants (J-coupling) can provide additional confirmation. The ipso-carbon attached to the ethyl ketone moiety is expected around 137.5 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To acquire a proton-decoupled ¹³C NMR spectrum for the structural elucidation of the synthesized ketone.
1. Sample Preparation:
- Dissolve 20-50 mg of the purified solid, this compound, in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Tune and match the probe for the ¹³C frequency (approximately 100 MHz for a 400 MHz instrument).
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
- Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
- Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.
- Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.
- Acquisition Time: Typically around 1-2 seconds.
- Relaxation Delay (d1): Set to 2 seconds.
- Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
- Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
- Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
- Integrate the peaks (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons).
- Identify and label the chemical shifts of all observed peaks.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical structure and the expected ¹³C NMR signals for this compound.
By following this guide, researchers can confidently validate the structure of this compound and distinguish it from potential isomers, ensuring the integrity of their research and development efforts.
A Comparative Guide to the Synthesis of Aryl Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The aryl cyclopropyl ketone motif is a valuable structural component in medicinal chemistry and materials science, prized for its unique conformational properties and metabolic stability. A variety of synthetic strategies have been developed to access these important compounds, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Comparison of Key Synthesis Routes
The following table summarizes the key performance indicators for the leading methods used to synthesize aryl cyclopropyl ketones.
| Synthesis Route | Substrate Scope | Typical Yields | Key Advantages | Key Limitations |
| Friedel-Crafts Acylation | Electron-rich arenes and heterocycles. | Moderate to Good | Utilizes readily available starting materials; straightforward procedure. | Limited to electron-rich arenes; requires stoichiometric Lewis acid; potential for rearrangement in some cases.[1] |
| Palladium-Catalyzed Carbonylative Cross-Coupling | Broad scope including electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl iodides.[2][3] | Good to Excellent | High functional group tolerance; mild reaction conditions (1 atm CO).[2][3] | Requires the synthesis of an organometallic reagent (tricyclopropylbismuth); use of toxic carbon monoxide.[2][3] |
| Corey-Chaykovsky Cyclopropanation | α,β-Unsaturated ketones (chalcones) with a variety of substituents on both the aryl and aroyl rings. | Good to Excellent | Diastereoselective formation of the trans isomer; tolerant of various functional groups. | Requires the synthesis of the chalcone precursor; limited to the synthesis of 1-aroyl-2-arylcyclopropanes. |
| Kulinkovich-type Reaction | Aryl nitriles. | Moderate | A direct conversion of nitriles to the cyclopropyl ketone moiety. | Can favor the formation of cyclopropylamines as the major product; requires stoichiometric titanium reagents.[4] |
| Intramolecular Hydrogen-Borrowing Catalysis | Hindered ketones with a tethered leaving group. | Good | "Green" methodology with water as the only byproduct; catalytic use of a transition metal.[5][6][7] | Limited to specific substitution patterns that allow for intramolecular cyclization.[5][6][7] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic transformations.
Caption: Friedel-Crafts Acylation of an arene with cyclopropanecarbonyl chloride.
Caption: Palladium-catalyzed carbonylative cross-coupling of an aryl iodide.
Caption: Corey-Chaykovsky cyclopropanation of a chalcone derivative.
Caption: Kulinkovich-type reaction for the synthesis of aryl cyclopropyl ketones.
Experimental Protocols
Detailed methodologies for key examples of each synthesis route are provided below.
Friedel-Crafts Acylation: Synthesis of Phenyl Cyclopropyl Ketone
This protocol is a representative example of a Friedel-Crafts acylation.
Reactants:
-
Benzene (1 equivalent)
-
Cyclopropanecarbonyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under a nitrogen atmosphere, slowly add cyclopropanecarbonyl chloride.
-
After stirring for 15 minutes, add benzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford phenyl cyclopropyl ketone.
Palladium-Catalyzed Carbonylative Cross-Coupling: Synthesis of 4-Acetylphenyl Cyclopropyl Ketone
This protocol is adapted from the work of Gagnon and coworkers.[2][3]
Reactants:
-
4-Iodoacetophenone (1 equivalent)
-
Tricyclopropylbismuth (0.5 equivalents)
-
(SIPr)Pd(allyl)Cl (2 mol%)
-
Lithium chloride (2 equivalents)
-
Sodium carbonate (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Carbon monoxide (1 atm)
Procedure:
-
In a glovebox, combine 4-iodoacetophenone, tricyclopropylbismuth, (SIPr)Pd(allyl)Cl, lithium chloride, and sodium carbonate in a reaction vessel.
-
Add anhydrous 1,4-dioxane and seal the vessel.
-
Remove the vessel from the glovebox, and purge with carbon monoxide (balloon pressure) for 5 minutes.
-
Heat the reaction mixture to 80 °C and stir for 16 hours under a carbon monoxide atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 4-acetylphenyl cyclopropyl ketone.
Corey-Chaykovsky Cyclopropanation: Synthesis of (2-(2-Hydroxyphenyl)cyclopropyl)(phenyl)methanone
This protocol is based on the work of Trushkov and coworkers.
Reactants:
-
(E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one (2-hydroxychalcone) (1 equivalent)
-
Trimethylsulfoxonium iodide (1.1 equivalents)
-
Sodium hydride (60% dispersion in mineral oil) (3 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve trimethylsulfoxonium iodide in an ice-cooled mixture of THF/DMSO (1:1).
-
Carefully add the sodium hydride suspension in portions.
-
Stir the mixture at 0 °C under an argon atmosphere until the evolution of hydrogen gas ceases (approximately 30-40 minutes).
-
Add the 2-hydroxychalcone in portions to the resulting sulfur ylide solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by adding cold saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired cyclopropyl ketone.
Intramolecular Hydrogen-Borrowing Catalysis: Synthesis of a Spirocyclopropyl Ketone
This protocol is a representative example of the method developed by Donohoe and coworkers.[5][6][7]
Reactants:
-
α-(3-Chloropropyl)-pentamethylphenyl ketone (1 equivalent)
-
[Cp*IrCl₂]₂ (2.5 mol%)
-
Sodium bicarbonate (20 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a reaction tube, add the α-(3-chloropropyl)-pentamethylphenyl ketone, [Cp*IrCl₂]₂, and sodium bicarbonate.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the spirocyclopropyl ketone.
Conclusion
The synthesis of aryl cyclopropyl ketones can be achieved through a variety of effective methods. The choice of the most appropriate route depends on several factors, including the substitution pattern of the desired product, the availability of starting materials, and the tolerance of functional groups.
-
Friedel-Crafts acylation remains a viable option for simple, electron-rich aromatic systems.
-
Palladium-catalyzed carbonylative cross-coupling offers broad substrate scope and high functional group tolerance, making it a powerful tool for complex targets.
-
The Corey-Chaykovsky cyclopropanation is a highly diastereoselective method for a specific class of 1,2-disubstituted aryl cyclopropyl ketones.
-
The Kulinkovich-type reaction presents a potential route from nitriles, though further optimization may be required for general applicability.
-
Intramolecular hydrogen-borrowing catalysis is an innovative and sustainable approach for the synthesis of specific spirocyclic structures.
By carefully considering the strengths and weaknesses of each method, researchers can efficiently access the aryl cyclopropyl ketone building blocks essential for their drug discovery and materials science endeavors.
References
- 1. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. d-nb.info [d-nb.info]
- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cyclopropanes via hydrogen borrowing catalysis - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone and its 2-fluoro Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes for two isomeric fluorinated cyclopropyl ketones: cyclopropyl 2-(4-fluorophenyl)ethyl ketone and cyclopropyl 2-(2-fluorophenyl)ethyl ketone. These compounds are of interest as intermediates in the development of novel pharmaceuticals. This document outlines common synthetic strategies, presents available experimental data for comparison, and provides detailed experimental protocols.
Introduction
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The position of the fluorine substituent on an aromatic ring can lead to distinct pharmacological profiles. Consequently, the efficient and selective synthesis of positional isomers, such as the 2-fluoro and 4-fluoro derivatives of cyclopropyl 2-phenylethyl ketone, is of considerable importance in medicinal chemistry and drug discovery. The 2-fluoro isomer, in particular, is a known intermediate in the synthesis of the antiplatelet drug Prasugrel[1]. This guide aims to provide a comparative overview of the synthetic methodologies for these two isomers to aid researchers in selecting the most appropriate route for their specific needs.
Synthetic Strategies and Comparison
The synthesis of β-aryl cyclopropyl ketones can be approached through several general methods. The most common strategies involve either the formation of the carbon-carbon bond between the ethyl chain and the cyclopropyl ketone moiety or the construction of the ketone itself. For the fluorinated analogues , the primary synthetic routes found in the literature are variations of Grignard reactions and Friedel-Crafts acylations.
A direct comparison of the two isomers is challenging due to the limited availability of detailed synthetic procedures for the 4-fluoro isomer in peer-reviewed literature. The synthesis of the 2-fluoro isomer is more extensively documented in patents related to Prasugrel. However, based on analogous reactions and general synthetic principles, we can infer and compare potential routes.
Table 1: Comparison of Synthetic Routes
| Parameter | Cyclopropyl 2-(2-fluorophenyl)ethyl ketone (2-fluoro isomer) | This compound (4-fluoro isomer) |
| Primary Synthetic Route | Acylation of 2-fluorophenethyl acid esters with cyclopropanecarbonyl chloride followed by hydrolysis and decarboxylation[1]. | Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride followed by reaction with a cyclopropyl nucleophile (Proposed). |
| Starting Materials | 2-Fluorophenylacetic acid, cyclopropanecarbonyl chloride[1]. | Fluorobenzene, 3-chloropropionyl chloride, cyclopropylmagnesium bromide. |
| Key Reactions | Acylation, Hydrolysis, Decarboxylation[1]. | Friedel-Crafts acylation, Grignard reaction. |
| Reported Yield | 83.2% for the subsequent bromination step is reported, suggesting a reasonably efficient synthesis of the ketone precursor[1]. | Not explicitly reported. Yields for analogous Friedel-Crafts and Grignard reactions can vary widely (typically 50-80%). |
| Scalability | Demonstrated on an industrial scale for Prasugrel synthesis. | Potentially scalable, but may require optimization of the Grignard reaction step. |
| Potential Challenges | Handling of potentially moisture-sensitive reagents. | The Friedel-Crafts reaction may yield a mixture of ortho and para isomers, requiring purification. The Grignard reaction requires anhydrous conditions. |
Experimental Protocols
Synthesis of Cyclopropyl 2-(2-fluorophenyl)ethyl ketone (2-fluoro isomer)
This protocol is adapted from a patent describing the synthesis of a Prasugrel intermediate[1].
Reaction Scheme:
Step 1: Acylation and Decarboxylation
-
To a solution of 2-fluorophenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) and cool the mixture to 0°C.
-
Slowly add cyclopropanecarbonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting intermediate is then subjected to hydrolysis and decarboxylation, typically by heating in the presence of an acid or base, to yield cyclopropyl 2-(2-fluorophenyl)ethyl ketone.
Note: Specific quantities and reaction times are often proprietary and may require optimization.
Proposed Synthesis of this compound (4-fluoro isomer)
This proposed protocol is based on established organic chemistry reactions, specifically a Friedel-Crafts acylation followed by a Grignard reaction.
Reaction Scheme:
Step 1: Friedel-Crafts Acylation
-
To a cooled (0°C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane, carbon disulfide), slowly add 3-chloropropionyl chloride.
-
To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by GC-MS).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product, 3-chloro-1-(4-fluorophenyl)propan-1-one, is purified by vacuum distillation or column chromatography.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare cyclopropylmagnesium bromide from magnesium turnings and cyclopropyl bromide in anhydrous diethyl ether or THF.
-
Cool the Grignard reagent to 0°C and add a solution of 3-chloro-1-(4-fluorophenyl)propan-1-one in anhydrous ether or THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target ketones, highlighting the key stages.
References
Efficacy of Prasugrel: A Comparative Guide Based on Ketone Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prasugrel synthesized from different ketone intermediates, with a focus on how the choice and purity of these precursors impact the final product's quality and, by extension, its therapeutic efficacy. While direct comparative efficacy studies of Prasugrel derived from varied ketone precursors are not extensively documented in publicly available literature, this guide draws upon established synthetic routes, impurity profiling, and standardized bioassays to offer valuable insights for researchers and drug development professionals.
Introduction to Prasugrel Synthesis and the Role of Ketone Intermediates
Prasugrel, a potent thienopyridine antiplatelet agent, is synthesized through a multi-step process where the formation of the central carbonyl-containing scaffold is a critical step. The most widely adopted synthetic route involves the condensation of a halogenated ketone intermediate with a thienopyridine moiety. The structure and purity of this ketone intermediate are paramount as they directly influence the yield, impurity profile, and ultimately, the biological performance of the final active pharmaceutical ingredient (API).
The key ketone intermediate in the established synthesis of Prasugrel is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The presence of positional isomers, such as 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, or other related impurities in this starting material can lead to the formation of corresponding impurities in the final Prasugrel product, potentially altering its efficacy and safety profile.
Comparative Analysis of Synthetic Routes and Impurity Profiles
The quality of Prasugrel is intrinsically linked to the synthetic route employed for its ketone intermediate. Different approaches to synthesizing 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone can result in variations in yield and purity.
| Synthetic Approach for Ketone Intermediate | Key Reagents and Conditions | Reported Yield of Ketone Intermediate | Potential Impurities in Ketone Intermediate | Implied Impact on Final Prasugrel Efficacy |
| Route 1: Friedel-Crafts Acylation followed by Bromination | 1. 2-fluorobenzyl cyanide, cyclopropyl magnesium bromide. 2. Brominating agent (e.g., NBS, Br2) | Moderate to Good | Unreacted starting materials, over-brominated species, positional isomers of the fluoro group. | Potential for reduced efficacy due to lower purity of the final product and the presence of less active or inactive isomers. |
| Route 2: Grignard Reaction and subsequent Oxidation and Bromination | 1. 2-fluorobenzaldehyde, cyclopropylmagnesium bromide. 2. Oxidizing agent (e.g., PCC, Swern oxidation). 3. Brominating agent. | Good to High | Residual oxidizing and brominating agents, byproducts from side reactions. | Higher purity of the ketone intermediate can lead to a cleaner final product with more consistent and predictable antiplatelet activity. |
Experimental Protocols
Synthesis of Prasugrel via Condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
This protocol describes a general method for the synthesis of Prasugrel from its key ketone intermediate.
Materials:
-
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
-
Potassium carbonate (K2CO3)
-
Acetonitrile
-
Acetic anhydride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Condensation: To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride and potassium carbonate in acetonitrile, add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Acetylation: Dissolve the crude intermediate in DMF and add potassium carbonate. Cool the mixture and add acetic anhydride dropwise.
-
Stir the reaction mixture until acetylation is complete.
-
Salt Formation: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer and concentrate to obtain Prasugrel base.
-
Dissolve the Prasugrel base in acetone and add hydrochloric acid to precipitate Prasugrel hydrochloride.
-
Filter, wash, and dry the product to obtain pure Prasugrel hydrochloride.
Efficacy Testing: Light Transmission Aggregometry (LTA)
LTA is a gold-standard method for assessing platelet function.
Principle:
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Procedure:
-
Sample Preparation: Collect whole blood in citrate-containing tubes. Centrifuge the blood at a low speed to obtain PRP and at a high speed to obtain platelet-poor plasma (PPP).
-
Assay:
-
Place a cuvette containing PRP in the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP) to the PRP to induce aggregation.
-
The instrument records the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The maximum platelet aggregation (MPA) is determined and compared between control and Prasugrel-treated samples to assess the inhibitory effect.
Efficacy Testing: VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care test that measures the effect of P2Y12 inhibitors like Prasugrel.
Principle:
The assay uses fibrinogen-coated beads and a platelet agonist (ADP) to induce platelet aggregation in a whole blood sample. The instrument measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU).
Procedure:
-
Sample Collection: Collect a whole blood sample in a specialized Greiner citrate tube.
-
Assay:
-
Dispense the blood sample into the VerifyNow P2Y12 cartridge.
-
Insert the cartridge into the VerifyNow instrument.
-
The instrument automatically performs the assay and provides a PRU value.
-
-
Interpretation: A lower PRU value indicates a higher level of platelet inhibition by the P2Y12 inhibitor.
Visualizations
Prasugrel Signaling Pathway
Caption: Prasugrel's mechanism of action.
Synthetic Workflow for Prasugrel
Caption: General synthetic workflow for Prasugrel.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in-vitro efficacy testing.
Conclusion
The efficacy of Prasugrel is critically dependent on the purity of the final API. The synthesis of the key ketone intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a crucial step where impurities can be introduced. The presence of positional isomers or other related substances in the ketone intermediate can propagate through the synthesis, leading to a final product with a heterogeneous composition. This, in turn, can result in variable and potentially reduced antiplatelet efficacy. Therefore, robust process control and rigorous analytical characterization of the ketone intermediate are essential to ensure the consistent production of high-quality, efficacious Prasugrel. Future research directly comparing the biological activity of Prasugrel synthesized from different ketone precursors would be highly valuable to the scientific community.
A Comparative Guide to Purity Analysis of Synthesized Ketones: GC-MS vs. Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. The presence of impurities can significantly impact a compound's efficacy, safety, and stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and specificity for volatile and semi-volatile compounds like many ketones.[1][2] This guide provides a detailed comparison of GC-MS with other key analytical methods—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental protocols and data to inform your choice of purity analysis.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[2] It is particularly well-suited for the analysis of volatile compounds, making it an excellent choice for many synthesized ketones.[1] The process involves vaporizing a sample and separating its components in a chromatographic column, followed by detection and identification by the mass spectrometer.[1]
Key Advantages of GC-MS for Ketone Purity Analysis:
-
High Sensitivity and Specificity: GC-MS can detect and identify trace amounts of impurities, even at levels below one part per million.[1] The mass spectrometer provides a unique fragmentation pattern for each compound, acting like a molecular fingerprint for confident identification.
-
Excellent Separation: The gas chromatography component provides high-resolution separation of complex mixtures, allowing for the isolation and quantification of individual impurities.
-
Established Methodologies: GC-MS is a well-established technique with numerous validated methods and extensive libraries of mass spectra for compound identification.[2]
Alternative Methods for Purity Determination
While GC-MS is a robust technique, other methods offer distinct advantages and can be more suitable depending on the specific characteristics of the synthesized ketone and the impurities present.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture.[3] It is particularly useful for non-volatile or thermally sensitive compounds that are not amenable to GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful and increasingly popular primary method for determining the absolute purity of organic compounds.[4][5] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for highly accurate quantification without the need for a specific reference standard of the impurity itself.[5][6]
Quantitative Comparison of Analytical Techniques
The choice of analytical technique for purity determination often depends on a variety of factors, including the properties of the compound, the expected impurities, and the required level of accuracy and sensitivity. The following table summarizes typical performance characteristics for GC-MS, HPLC, and qNMR in the context of purity analysis for a synthesized organic compound.
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV-Vis, MS, etc.[3] | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[5] |
| Limit of Detection (LOD) | pg to low ng range[7] | ng to µg range[8] | µg to mg range[6] |
| Limit of Quantitation (LOQ) | pg to low ng range[7] | ng to µg range[8] | µg to mg range[6] |
| Linearity (R²) | > 0.99 | > 0.99[8] | > 0.999[9] |
| Accuracy (% Recovery) | 90-110% | 98-102%[10] | 98-102%[6] |
| Precision (%RSD) | < 15% | < 2%[11] | < 1%[9] |
| Sample Throughput | Moderate to High | High | Moderate |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive[6] |
Note: The values presented in this table are representative and can vary depending on the specific compound, instrumentation, and method validation.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below is a representative protocol for the purity analysis of a synthesized ketone using GC-MS.
GC-MS Experimental Protocol for Ketone Purity Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized ketone and dissolve it in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a blank sample containing only the solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Integrate the peak area of the main ketone compound and all detectable impurity peaks in the chromatograms of the sample and standard solutions.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the percentage purity of the synthesized ketone using the following formula:
% Purity = (Area of Ketone Peak / Sum of All Peak Areas) x 100
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for efficient and accurate analysis. The following diagram illustrates the key steps in determining the purity of a synthesized ketone using GC-MS.
Caption: Workflow for GC-MS Purity Analysis of a Synthesized Ketone.
Conclusion
The determination of purity is a non-negotiable aspect of chemical synthesis, particularly in the pharmaceutical industry. GC-MS stands out as a highly reliable and sensitive method for the purity analysis of volatile and semi-volatile ketones. However, a comprehensive understanding of alternative techniques such as HPLC and qNMR is essential for selecting the most appropriate method based on the specific needs of the analysis. By carefully considering the quantitative performance, sample compatibility, and destructive nature of each technique, researchers can ensure the quality and integrity of their synthesized compounds.
References
- 1. smithers.com [smithers.com]
- 2. impactfactor.org [impactfactor.org]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. inis.iaea.org [inis.iaea.org]
- 11. pharmtech.com [pharmtech.com]
A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction
For researchers, scientists, and professionals in drug development, the selective reduction of cyclopropyl ketones is a critical transformation in the synthesis of complex molecules. The inherent strain of the cyclopropyl ring and its electronic influence on the adjacent carbonyl group present unique challenges and opportunities for stereocontrol. This guide provides a comparative study of common hydride reducing agents, offering experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable reagent for a given synthetic objective.
The stereochemical outcome of the reduction of cyclopropyl ketones is highly dependent on the conformational preferences of the substrate and the steric bulk of the hydride reagent. The predominant conformation of the cyclopropyl ketone, either s-cis or s-trans, dictates the facial accessibility of the carbonyl group to the incoming hydride.
Mechanism of Hydride Reduction of Cyclopropyl Ketones
The stereoselectivity of the hydride reduction of cyclopropyl ketones is primarily governed by the approach of the hydride to the carbonyl carbon. Theoretical and experimental studies have shown that cyclopropyl ketones exist as an equilibrium of two stable conformers: the s-cis and s-trans conformers. The relative stability of these conformers is influenced by the substituents on both the cyclopropane ring and the acyl group. The hydride attack generally occurs from the less sterically hindered face of the more stable conformer, leading to the observed diastereoselectivity.
For many substituted cyclopropyl ketones, the s-cis conformer is more stable. The stereochemical outcome can often be predicted by considering the hydride attack on this more stable conformation.
A Comparative Guide to the Validation of an HPLC Method for the Quantification of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the synthesis of several pharmaceutical compounds. The performance of this HPLC method is compared with alternative analytical techniques, supported by a detailed experimental protocol and representative validation data.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antiplatelet agent Prasugrel. Accurate and precise quantification of this intermediate is essential to ensure the quality, consistency, and purity of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and robustness. This guide outlines a validated reversed-phase HPLC (RP-HPLC) method and compares it with other potential analytical approaches.
Experimental Protocols
A detailed methodology for a representative RP-HPLC method for the analysis of this compound is provided below. This protocol is based on established methods for structurally similar compounds and serves as a template for laboratory implementation.
Proposed HPLC Method for this compound
1. Chromatographic Conditions:
-
Instrument: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., in a 60:40 v/v ratio). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 248 nm (based on the UV absorbance of the fluorophenyl group).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range.
3. Method Validation Protocol:
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing a placebo, the analyte, and a mixture of the two.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by a series of at least five concentrations across the desired range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Comparison
The following tables summarize the typical acceptance criteria and representative data for the validation of the proposed HPLC method. This is compared with alternative analytical techniques that could be employed for the analysis of this compound.
Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Recovery between 98.0% and 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for all variations | The method is robust. |
Table 2: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC-Mass Spectrometry (HPLC-MS) |
| Primary Application | Routine quantitative analysis, purity assessment. | Identification and quantification of volatile impurities. | Impurity identification, structural elucidation, and quantification at low levels. |
| Selectivity | Good | Excellent | Superior |
| Sensitivity | Moderate to High | High | Very High |
| Instrumentation Cost | Moderate | High | Very High |
| Sample Throughput | High | Moderate | Moderate |
| Strengths | Robust, reliable, and widely available. | Excellent for separating volatile compounds. | Provides molecular weight and structural information.[1] |
| Limitations | Does not provide structural information on unknown impurities. | Not suitable for non-volatile or thermally labile compounds. | More complex instrumentation and method development. |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC method validation process.
Caption: Workflow for the validation of the HPLC method.
Caption: Breakdown of precision analysis in method validation.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The validation protocol ensures that the method is accurate, precise, and specific for its intended purpose. While alternative methods like GC-MS and HPLC-MS offer advantages for impurity identification, the HPLC-UV method remains the industry standard for routine quality control due to its balance of performance, cost-effectiveness, and high throughput. The successful implementation of this validated method is crucial for ensuring the quality of intermediates and the final API in pharmaceutical manufacturing.
References
Verifying Compound Identity: A Comparative Guide to Cross-Referencing Spectral Data with PubChem and Other Databases
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of using PubChem for the verification of compounds via spectral data, alongside a look at alternative databases. Detailed experimental protocols for key spectroscopic techniques are provided to support the practical application of these methods.
Introduction to Compound Verification Using Spectral Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of chemical compounds. Each technique provides a unique "fingerprint" of a molecule based on its specific physical and chemical properties. However, the interpretation of this spectral data to confirm a compound's identity requires robust cross-referencing with extensive, curated databases.
PubChem, a freely accessible chemical database from the National Institutes of Health (NIH), serves as a primary resource for this purpose. It contains a vast collection of chemical information, including spectral data, which can be used to match against experimentally obtained spectra.[1][2] This guide will explore the methodologies for utilizing PubChem and compare its utility with other prominent spectral databases.
Comparison of Spectral Databases for Compound Verification
While PubChem is a comprehensive resource, several other databases are also widely used for compound identification. The choice of database can impact the accuracy and efficiency of the verification process.
| Database | Key Features | Spectral Data Types | Primary Audience | Access |
| PubChem | Large, publicly funded database with extensive links to biological and toxicological data.[1][2] Contains millions of compound entries. | NMR, MS, IR, UV-Vis, Raman[3] | Broad scientific community, including chemistry, biology, and medicine. | Free |
| ChemSpider | A free chemical structure database providing fast access to millions of structures from hundreds of data sources.[4] | Links to various spectral data sources. | Chemists, researchers. | Free |
| MassBank | A public repository of mass spectra of metabolites, environmental contaminants, and other small molecules.[5] | Mass Spectrometry (MS, MS/MS) | Metabolomics and environmental science researchers. | Free |
| NIST/EPA/NIH Mass Spectral Library | A comprehensive, curated mass spectral library. Often used with GC/MS analysis.[6] | Mass Spectrometry (EI, MS/MS) | Analytical chemists, forensic scientists. | Commercial |
| Human Metabolome Database (HMDB) | A comprehensive database of small molecule metabolites found in the human body. | NMR, MS/MS | Metabolomics researchers, clinical chemists. | Free |
Quantitative Performance:
Experimental Protocols for Compound Verification
The following sections detail the methodologies for acquiring and analyzing spectral data for the purpose of compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds.[8] It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol for 1H-NMR Data Acquisition and Analysis:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
-
Data Acquisition: [3]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquire the 1H-NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). A standard 1D proton experiment is typically sufficient for initial verification.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of protons in different chemical environments.
-
Analyze the chemical shifts, integration, and splitting patterns (multiplicity) to deduce the structure.[8]
-
-
Cross-Referencing with PubChem:
-
On the PubChem homepage, use the "Structure Search" tool to draw the proposed structure of the compound.
-
Alternatively, search by name, molecular formula, or other identifiers.
-
Navigate to the compound's summary page and locate the "Spectral Information" section.[3]
-
Compare the experimental 1H-NMR data (chemical shifts, multiplicities, and integration) with the data available in PubChem. A close match provides strong evidence for the compound's identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile organic compounds in a mixture.[9]
Experimental Protocol for GC-MS Analysis and Library Searching:
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
-
If necessary, derivatize the compound to increase its volatility (e.g., silylation for compounds with polar functional groups).
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
As each compound elutes from the column, it enters the mass spectrometer.
-
The compounds are ionized (typically by electron ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z).[9]
-
-
Data Analysis and Library Searching: [10]
-
The mass spectrum of each eluting compound is recorded.
-
The resulting total ion chromatogram (TIC) shows peaks corresponding to each separated compound.
-
The mass spectrum of an unknown peak is compared against a spectral library (e.g., NIST, Wiley).[6] The search software calculates a match factor or probability score indicating the similarity between the experimental and library spectra.[11]
-
-
Cross-Referencing with PubChem:
-
Once a putative identification is made from the library search, use the compound name or CAS number to search PubChem.
-
On the PubChem compound page, you can find additional information to support the identification, such as physical properties and links to other databases. While PubChem does contain MS data, dedicated MS libraries like NIST are generally more comprehensive for initial searching.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[12]
Experimental Protocol for FT-IR Spectroscopy and Database Comparison:
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[13]
-
Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition: [14]
-
Place the prepared sample in the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The resulting FT-IR spectrum shows absorption bands (peaks) at specific wavenumbers (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C-H, N-H).[15]
-
-
Cross-Referencing with PubChem:
-
Based on the identified functional groups and other available data (e.g., molecular formula), propose a structure.
-
Search for this structure in PubChem.
-
In the "Spectral Information" section of the compound page, compare your experimental IR spectrum with the reference spectrum. Pay attention to the positions and relative intensities of the major absorption bands.[16]
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for compound verification using spectral data and PubChem.
Caption: Workflow for compound verification using experimental spectral data and database cross-referencing.
Caption: Decision pathway for compound identification using spectral data.
Conclusion
The cross-referencing of experimental spectral data with comprehensive databases like PubChem is an indispensable part of modern chemical research. While PubChem offers a vast and freely accessible resource, researchers should also consider specialized databases like MassBank and NIST for specific applications. By following rigorous experimental protocols and utilizing the powerful search capabilities of these databases, scientists can confidently verify the identity of their compounds, ensuring the integrity and reproducibility of their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Caveat Usor: Assessing Differences between Major Chemistry Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. biorxiv.org [biorxiv.org]
- 8. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 9. lqa.com [lqa.com]
- 10. Qualitative Methods of GC/MS Analysis:Library Search : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chemdata.nist.gov [chemdata.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]
- 15. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 16. The Basics of FTIR Spectroscopy: An Industry Guide / Innovatech [innovatechlabs.com]
A Comparative Analysis of Prasugrel, Ticlopidine, and Clopidogrel Efficacy
This guide provides a detailed comparison of the efficacy of three P2Y12 receptor antagonists: prasugrel, ticlopidine, and clopidogrel. Intended for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical trials, outlines experimental methodologies for assessing platelet inhibition, and visualizes the underlying molecular pathways.
All three drugs are thienopyridine prodrugs that irreversibly inhibit the P2Y12 receptor, a critical component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] By blocking this receptor, these agents effectively reduce the likelihood of thrombotic events.[3][4] However, their metabolic activation pathways, potency, and clinical profiles exhibit notable differences.
Mechanism of Action: The P2Y12 Signaling Pathway
Prasugrel, ticlopidine, and clopidogrel, despite being in the same therapeutic class, undergo different metabolic activation processes to yield their active metabolites.[2] These active metabolites then bind irreversibly to the P2Y12 receptor on platelets.[1][[“]][6] This binding prevents ADP from activating the receptor, which in turn inhibits the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex and subsequent platelet aggregation.[3][[“]][7]
Comparative Efficacy: Clinical Trial Data
The clinical efficacy of these agents has been evaluated in several large-scale clinical trials. The TRITON-TIMI 38 trial provides a robust head-to-head comparison of prasugrel and clopidogrel, while other studies have compared clopidogrel with ticlopidine.
Prasugrel vs. Clopidogrel
The TRITON-TIMI 38 trial demonstrated that in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI), prasugrel was more effective than clopidogrel in reducing the primary endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[8][9] However, this increased efficacy was associated with a higher risk of major bleeding.[10] A network meta-analysis of 30 trials confirmed that prasugrel is likely the most effective drug to prevent post-PCI ischemic events, but at the cost of increased bleeding.[11]
| Outcome | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | P-value | Source |
| Primary Efficacy Endpoint | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 | [8][9] |
| CV Death, MI, or Stroke | |||||
| Stent Thrombosis (Definite/Probable) | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 | [12] |
| TIMI Major Bleeding (Non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 | [10][12] |
| Non-procedural Heart Attack | 2.8% | 3.7% | N/A | 0.0013 | [13] |
| Procedure-related Heart Attack | 4.9% | 6.4% | N/A | 0.0002 | [13] |
| Data from the TRITON-TIMI 38 trial. |
Ticlopidine vs. Clopidogrel
Clopidogrel has largely replaced ticlopidine due to a more favorable safety profile, particularly a lower risk of hematological side effects like neutropenia.[14][15] Studies comparing the two have generally found similar efficacy in preventing major adverse cardiac events, but with better tolerability for clopidogrel.[16][17][18] For instance, in patients undergoing coronary stenting, the incidence of stent thrombosis was similar between the two groups, but discontinuation due to adverse events was higher with ticlopidine.[16][19]
| Outcome | Ticlopidine | Clopidogrel | P-value | Source |
| Stent Thrombosis | 1.5% | 1.4% | NS | [14] |
| Major Adverse Cardiac Events (30 days) | 3.1% | 2.4% | NS | [14] |
| Neutropenia | 0.3% | 0% | N/A | [14] |
| Discontinuation of Therapy | 3.64% | 1.62% | 0.043 | [19] |
| Data from various comparative studies. |
Platelet Inhibition: Quantitative Assessment
The antiplatelet effect of these drugs is quantified by measuring the inhibition of platelet aggregation (IPA). Prasugrel consistently demonstrates a more rapid onset of action and achieves a greater and more consistent level of platelet inhibition compared to clopidogrel.[20][21] Studies have shown that a 60 mg loading dose of prasugrel results in significantly greater platelet inhibition than a 600 mg loading dose of clopidogrel.[21][22] The degree of platelet aggregation inhibition by clopidogrel and ticlopidine is considered equivalent.[17]
| Drug Administration | Maximum Platelet Aggregation (MPA) / Inhibition of Platelet Aggregation (IPA) | Source |
| Prasugrel (60mg LD) | Achieves maximal effect (~90% IPA) in ~1 hour. | [21] |
| Clopidogrel (600mg LD) | Achieves maximal inhibition in 2 to 4 hours. | [21] |
| Clopidogrel (300mg LD) | Achieves maximal effects >6 hours after administration. | [21] |
| Prasugrel vs. Clopidogrel | Prasugrel (60mg LD) shows greater IPA than Clopidogrel (600mg LD). | [22] |
| LD: Loading Dose |
Experimental Protocols
The assessment of platelet function is crucial in the development and clinical application of antiplatelet agents. Light Transmission Aggregometry (LTA) is a standard method for this purpose.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[23][24]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 100-200g for 10 minutes).[23] Platelet-poor plasma (PPP), used as a reference, is prepared by centrifuging at a higher speed (e.g., 2000-2500g for 10 minutes).[23][24]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 200-350 x 10⁹/L, using PPP.[25]
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. After establishing a baseline, an agonist (e.g., ADP) is added to induce aggregation. The change in light transmittance is recorded over time.[26]
Conclusion
Prasugrel offers more potent and consistent platelet inhibition than clopidogrel, leading to superior efficacy in preventing ischemic events in ACS patients undergoing PCI, albeit with an increased risk of bleeding.[8][21] Clopidogrel provides a safer alternative to ticlopidine with comparable efficacy, having largely superseded it in clinical practice due to a better side-effect profile.[14][18] The choice of antiplatelet agent requires a careful balance of the patient's ischemic and bleeding risks. The experimental protocols outlined provide a framework for the continued evaluation and development of novel antiplatelet therapies.
References
- 1. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 6. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy and Safety of Prasugrel, Ticagrelor, and Standard-Dose and High-Dose Clopidogrel in Patients Undergoing Percutaneous Coronary Intervention: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rxfiles.ca [rxfiles.ca]
- 13. Multiple Types of Heart Attacks Reduced by Prasugrel in TRITON-TIMI 38 Trial...- Daiichi Sankyo US [daiichisankyo.us]
- 14. ahajournals.org [ahajournals.org]
- 15. ClinConnect | Prasugrel Versus Clopidogrel to TREAT High Platelet [clinconnect.io]
- 16. Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population - American College of Cardiology [acc.org]
- 17. Results of the Ticlid or Plavix Post-Stents (TOPPS) trial: do they justify the switch from ticlopidine to clopidogrel after coronary stent placement? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Prasugrel demonstrates more consistent platelet inhibition compared to Clopidogrel ( early-phase data ) - Xagena [xagena.it]
- 21. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. 2.6. Platelet aggregation assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Cyclopropyl 2-(4-Fluorophenyl)ethyl Ketone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone (CAS Number: 898768-86-0), a compound also known by its IUPAC name, 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one.
Immediate Safety and Handling Precautions:
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][5]
Spill and Exposure Procedures:
-
In case of a spill: Immediately evacuate the area. Remove all ignition sources.[5] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.
-
In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
In case of ingestion: Do not induce vomiting. Seek immediate medical attention.
Hazard Profile of a Structurally Similar Compound:
To provide a framework for understanding the potential hazards, the following table summarizes the properties of Cyclopropyl methyl ketone, a related compound.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor.[2][3][5] |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation; may cause burns.[1][3][4] |
| Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a fluorinated organic compound, it is likely to be classified as hazardous waste.
1. Waste Identification and Segregation:
-
Designate a specific, sealed, and properly labeled waste container for "Halogenated Organic Waste."
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.
2. Waste Collection and Storage:
-
Collect the waste this compound in a chemically resistant container (e.g., glass or polyethylene).
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
"Halogenated Organic Liquid"
-
The primary hazards (e.g., "Flammable," "Irritant")
-
The date of accumulation.
-
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management contractor.
-
Provide the contractor with all available information about the chemical, including its name, CAS number, and any known hazards.
-
Incineration is a common and effective method for the disposal of halogenated organic compounds.
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound.
References
- 1. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Cyclopropyl methyl ketone - Hazardous Agents | Haz-Map [haz-map.com]
- 5. aksci.com [aksci.com]
Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves.[1] Nitrile gloves are not recommended for ketones. Consider using PVA, butyl, or fluoroelastomer gloves for better resistance.[2][3][4] Gloves must be inspected prior to use. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.
1. Preparation and Handling:
-
Ensure adequate ventilation in the handling area.[1]
-
Inspect all PPE for integrity before use.
-
Avoid the formation of dust, and avoid breathing mist, gas, or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Keep the compound away from open flames, hot surfaces, and sources of ignition.[5]
2. In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[1]
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
3. Disposal Plan:
-
All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Collect and store waste in clearly labeled, suitable, and closed containers.[1]
-
Disposal must be arranged through a licensed disposal company.[6]
-
Adhere to all local, regional, and national regulations for chemical waste disposal.[1]
-
Do not allow the chemical to enter drains or the environment.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
